Oseltamivir Acid Methyl Ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFJHRGEFIDLDI-BFHYXJOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208720-71-2 | |
| Record name | Oseltamivir acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSELTAMIVIR ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oseltamivir Acid Methyl Ester discovery and synthesis history
An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir
Introduction and Discovery
Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It is an orally administered prodrug, specifically an ethyl ester, which is efficiently converted in the body to its active form, oseltamivir carboxylate.[1][3] This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, a critical component for viral propagation.[3][4]
The discovery of oseltamivir originated at Gilead Sciences and was patented in 1995.[5][6] Subsequently, a co-development agreement was established with Hoffmann-La Roche in late 1996, which led to a fast-tracked development program.[5][6] Roche launched the drug commercially in 1999.[6][7] The molecule's design is a result of structure-based drug design, targeting the highly conserved active site of the neuraminidase enzyme. Control of its specific stereochemistry is crucial, as the desired isomer is only one of eight possible stereoisomers.[8]
This document provides a technical overview of oseltamivir, focusing on its mechanism of action, pharmacokinetic profile, and the history of its chemical synthesis, from the initial routes to the various academic and industrial approaches developed over the past two decades.
Mechanism of Action
Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases, primarily in the liver, to its active metabolite, oseltamivir carboxylate.[1][4] This active form is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[9] The neuraminidase enzyme is essential for the release of newly formed viral particles from the surface of infected cells.[4] It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface to which the viral hemagglutinin binds, thus freeing the new virions to infect other cells.[9]
By acting as a sialic acid analogue, oseltamivir carboxylate binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[9] This inhibition causes the newly synthesized virions to remain tethered to the host cell surface and to aggregate with each other, thereby preventing the spread of the infection within the respiratory tract.[4] This mechanism is effective against both influenza A and B viruses.[4]
Prodrug Strategy and Pharmacokinetics
Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate, to enhance its oral bioavailability.[10][11] The ester group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] After absorption, it is extensively and rapidly converted by hepatic carboxylesterases into the active metabolite, oseltamivir carboxylate.[3][4] This conversion is highly efficient, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[1][4]
The pharmacokinetic profiles of oseltamivir and its active carboxylate have been well-characterized.
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |
| Oral Bioavailability | ~80% (as carboxylate) | N/A | [3] |
| Time to Peak Plasma Conc. | N/A | 3-4 hours | [12] |
| Plasma Protein Binding | 42% | ~3% | [1][12] |
| Volume of Distribution | N/A | 23-26 Liters | [3][9] |
| Elimination Half-life | 1-3 hours | 6-10 hours | [9][12] |
| Primary Elimination Route | >90% as carboxylate in urine | >99% renal excretion | [3][9] |
History of Chemical Synthesis
The synthesis of oseltamivir, with its three stereocenters, has been a significant challenge for organic chemists. The initial commercial production relied on a starting material derived from a natural source, which led to concerns about supply chain limitations and spurred extensive research into alternative synthetic routes.[8][13]
Roche Industrial Synthesis from (-)-Shikimic Acid
The commercial production of oseltamivir, developed by Roche, historically begins with (-)-shikimic acid.[8][13] This natural product is extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using engineered E. coli.[8][13] The overall yield from shikimic acid is reported to be in the range of 17-22%.[8]
Experimental Protocol Summary (Karpf/Trussardi Route):
-
Esterification: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and thionyl chloride.[8]
-
Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.[8]
-
Mesylation: The remaining hydroxyl group at C-5 is mesylated with methanesulfonyl chloride and triethylamine.[8]
-
Epoxidation: The acetal is reductively opened, and the resulting intermediate is treated with a base (potassium bicarbonate) to form a key epoxide intermediate.[8]
-
Azide Opening: The epoxide is opened regioselectively with an azide source (e.g., sodium azide with a Lewis acid) to install the C-5 amino precursor. This step is a critical and potentially hazardous part of the industrial synthesis.[5][8]
-
Functional Group Manipulation: The C-4 hydroxyl is converted to the desired acetamido group. This involves mesylation, displacement with azide, and subsequent reduction and acetylation.[5]
-
Final Steps: The azide at C-5 is reduced to the primary amine, followed by salt formation with phosphoric acid to yield oseltamivir phosphate.[5][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. york.ac.uk [york.ac.uk]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. Oseltamivir - Wikipedia [en.wikipedia.org]
- 10. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mims.com [mims.com]
- 13. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Chemical and Physical Properties of Oseltamivir Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir Acid Methyl Ester, systematically named methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate, is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir Phosphate (Tamiflu®). As a precursor to the active metabolite, Oseltamivir Acid, a thorough understanding of its chemical and physical properties is crucial for drug development, quality control, and impurity profiling. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical characteristics, synthesis and purification strategies, analytical methodologies, and its primary biological role.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental values for thermal properties like melting and boiling points are not consistently available in the public domain and are often cited as "undetermined" in safety data sheets.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[1][2] |
| Synonyms | Oseltamivir EP Impurity E[3] |
| CAS Number | 208720-71-2 |
| Molecular Formula | C₁₅H₂₆N₂O₄[2] |
| Molecular Weight | 298.38 g/mol |
| Appearance | Solid |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Undetermined |
| Boiling Point | Undetermined |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is not definitively reported. |
| Accurate Mass | 298.1893 |
Experimental Protocols
Synthesis and Purification
Method 1: Esterification of Oseltamivir Acid
This is the most direct conceptual method for the synthesis of this compound.
-
Reaction: Oseltamivir Acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.
-
Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up and Purification:
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.
-
Purification is achieved through column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane.
-
Method 2: As an Impurity in Oseltamivir Synthesis
This compound is also known as "Oseltamivir EP Impurity E". Its formation can occur during the synthesis of Oseltamivir if methanol is present, for instance, as a solvent or reagent. The purification of this impurity from a reaction mixture would typically involve preparative High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
A variety of analytical techniques can be employed for the characterization and quantification of this compound. The methods are largely based on those developed for Oseltamivir and its active metabolite.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common mode.
-
Column: A C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for achieving good peak shape and separation.
-
Detection: UV detection at a wavelength around 215-220 nm is suitable for the chromophore present in the molecule.
-
Example Protocol Outline:
-
Prepare a standard solution of this compound of known concentration.
-
Use a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Set the mobile phase to a gradient or isocratic mixture of acetonitrile and a suitable buffer.
-
Set the flow rate to approximately 1.0 mL/min.
-
Inject the sample and monitor the absorbance at 220 nm.
-
Quantification is achieved by comparing the peak area of the analyte to that of the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Principle: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
Mass Analysis: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
-
Example Protocol Outline:
-
Develop an HPLC method as described above.
-
Optimize the mass spectrometer parameters for this compound, including the precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion for fragmentation. For Oseltamivir (the ethyl ester), a common transition is m/z 313.1 → 166.2. A similar fragmentation pattern would be expected for the methyl ester.
-
Prepare samples and standards, often involving a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples.
-
Inject the samples into the LC-MS/MS system and acquire data in MRM mode.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.
-
Expected ¹H NMR signals would include:
-
Singlet for the methyl ester protons (~3.7 ppm).
-
Signals for the ethyl group of the pentan-3-yloxy side chain.
-
Signals for the cyclohexene ring protons.
-
A singlet for the acetamido methyl group (~2.0 ppm).
-
Signals for the amino group protons.
-
Biological Activity and Signaling Pathways
This compound is a precursor to the active antiviral agent, Oseltamivir Acid.[4] It is not known to have significant intrinsic biological activity. Its primary role in a biological context is its conversion to the active carboxylic acid form.
Metabolic Conversion
The hydrolysis of the methyl ester to the carboxylic acid is catalyzed by carboxylesterase 1 (CES1), an enzyme predominantly found in the liver.[4] This enzymatic conversion is a critical step in the activation of Oseltamivir prodrugs.
References
Oseltamivir Acid Methyl Ester: A Technical Guide to its Prodrug Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oseltamivir, commercially known as Tamiflu®, is a cornerstone in the management and prevention of influenza A and B virus infections.[1][2] It is administered as an inactive ethyl ester prodrug, oseltamivir phosphate, which is subsequently metabolized into its active form, oseltamivir carboxylate.[3][4] This conversion is critical for the drug's efficacy, as the active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, an essential protein for viral propagation.[5][6] This technical guide provides a detailed overview of the mechanism of action of oseltamivir as a prodrug, focusing on its bioactivation, pharmacokinetic profile, and the experimental methodologies used to characterize its conversion.
The Prodrug Concept and Bioactivation of Oseltamivir
Oseltamivir is designed as an ethyl ester prodrug to enhance its oral bioavailability.[7][8] The active compound, oseltamivir carboxylate, is a highly polar molecule with limited lipid solubility, which would otherwise lead to poor absorption from the gastrointestinal tract.[9] By masking the carboxylate group with an ethyl ester, the lipophilicity of the molecule is increased, facilitating its absorption.
Following oral administration, oseltamivir phosphate is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver.[3][10] The bioactivation is a hydrolysis reaction catalyzed by the human carboxylesterase 1 (hCE1) enzyme, which cleaves the ethyl ester bond to yield the active oseltamivir carboxylate.[11][12][13] This enzymatic conversion is highly efficient, with at least 75% of an oral dose reaching the systemic circulation as the active metabolite.[1][2] The exposure to the prodrug in the systemic circulation is minimal, constituting less than 5% of the total exposure.[1][3]
Figure 1: Metabolic activation pathway of oseltamivir.
Mechanism of Neuraminidase Inhibition
The antiviral activity of oseltamivir is entirely attributable to its active metabolite, oseltamivir carboxylate. This molecule acts as a selective inhibitor of the neuraminidase (NA) enzyme, which is a glycoprotein found on the surface of influenza viruses.[1][6] The NA enzyme is crucial for the release of newly formed virus particles from infected cells by cleaving sialic acid residues that bind the virions to the cell surface.[2][14]
Oseltamivir carboxylate is a structural analogue of sialic acid and binds with high affinity to the active site of the neuraminidase enzyme.[9] This competitive inhibition prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly synthesized virions on the host cell surface and limiting the spread of the infection.[2][3]
Figure 2: Mechanism of neuraminidase inhibition by oseltamivir carboxylate.
Pharmacokinetic Properties
The pharmacokinetic profiles of oseltamivir and its active metabolite, oseltamivir carboxylate, have been well-characterized. The prodrug approach significantly enhances the bioavailability of the active compound.
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |
| Bioavailability | <5% of total exposure | ~75% of an oral dose | [1][5] |
| Time to Peak Plasma Conc. (Tmax) | ~1-1.5 hours | ~3-4 hours | [15] |
| Plasma Protein Binding | ~42% | ~3% | [1][5] |
| Elimination Half-life | ~1-3 hours | ~6-10 hours | [1][5] |
| Primary Route of Excretion | >90% converted to oseltamivir carboxylate | >90% via renal excretion | [1] |
Experimental Protocols
In Vitro Hydrolysis of Oseltamivir in Human Liver Microsomes
This protocol is a representative method for assessing the conversion of oseltamivir to oseltamivir carboxylate, based on methodologies described in the literature.[7][12]
Objective: To quantify the rate of oseltamivir hydrolysis to oseltamivir carboxylate by human liver microsomes.
Materials:
-
Oseltamivir phosphate
-
Human liver microsomes (e.g., pooled from individual donors)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., clopidogrel carboxylate)
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer and human liver microsomes (e.g., at a protein concentration of 5-20 µg/mL).
-
Initiation of Reaction: Add oseltamivir to the reaction mixture to a final concentration of 200 µM.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
-
Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard. This step precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of oseltamivir carboxylate using a validated LC-MS/MS method.
-
Data Analysis: Quantify the formation of oseltamivir carboxylate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Figure 3: Experimental workflow for in vitro oseltamivir hydrolysis assay.
Conclusion
The successful design of oseltamivir as an ethyl ester prodrug is a prime example of leveraging physiological processes to optimize drug delivery and efficacy. Through enzymatic hydrolysis, primarily by hepatic hCE1, the orally administered, inactive prodrug is efficiently converted into the potent neuraminidase inhibitor, oseltamivir carboxylate. This mechanism overcomes the poor bioavailability of the active compound and allows for effective systemic concentrations to be achieved, thereby inhibiting influenza virus replication. Understanding this bioactivation pathway is crucial for the continued development of antiviral therapies and for predicting potential drug-drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Oseltamivir Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Oseltamivir Acid Methyl Ester, a key reference compound in the analysis of Oseltamivir. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 6.80 | s | 1H | Olefinic proton |
| 5.85-5.87 | d | 1H | - |
| 4.29-4.32 | t | 1H | - |
| 3.84-3.86 | d | 1H | - |
| 3.73 | s | 3H | -OCH₃ |
| 3.26-3.29 | m | 1H | - |
| 2.67-2.70 | dd | 1H | - |
| 2.20-2.22 | dd | 1H | - |
| 2.04 | s | 3H | -COCH₃ |
| 1.33-1.42 | m | 4H | -CH₂CH₃ x 2 |
| 0.76-0.85 | m | 6H | -CH₂CH₃ x 2 |
Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 170.62 | -C=O (amide) |
| 166.40 | -C=O (ester) |
| 138.60 | Olefinic C |
| 128.80 | Olefinic C |
| 74.37 | C-O |
| 52.80 | -OCH₃ |
| 51.52 | - |
| 47.90 | - |
| 32.70 | - |
| 25.80 | -CH₂CH₃ x 2 |
| 23.00 | -COCH₃ |
| 8.90 | -CH₂CH₃ x 2 |
Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.
Table 3: IR and Mass Spectrometry Data of this compound
| Spectroscopic Technique | Key Peaks/Values | Interpretation |
| IR (KBr, cm⁻¹) | 3419.69 | >N-H stretching |
| 2966.54, 2939.46 | Aliphatic >C-H stretching | |
| 1648.06, 1249.80 | >C=O & O-C stretching | |
| Mass Spectrometry (ESI-MS) | m/z 299.0 [M+H]⁺ | Protonated molecular ion |
Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.[1]
Experimental Protocols
The spectroscopic data presented in this guide were obtained using the following methodologies, as adapted from the referenced literature on the characterization of Oseltamivir impurities.[1]
NMR Spectroscopy
The NMR spectra were acquired on a Bruker Avance II 400 MHz spectrometer.[1]
-
¹H NMR: Chemical shifts are reported in parts per million (ppm) on the δ scale, relative to Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.00 ppm or DMSO-d₆ at δ = 39.50 ppm) as the internal standard.[1]
FT-IR Spectroscopy
Infrared spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.[1]
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6310 ion trap mass spectrometer. The data was obtained in positive ion mode by switching the capillary voltage to +5000V.[1]
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Stability and Degradation Profile of Oseltamivir Esters
A comprehensive overview for researchers, scientists, and drug development professionals.
This technical guide delves into the stability and degradation characteristics of Oseltamivir esters, providing critical information for researchers and professionals involved in the development and handling of this important antiviral agent. While this guide focuses on the well-documented stability of Oseltamivir Phosphate (the ethyl ester prodrug), it offers valuable insights into the potential behavior of related compounds such as Oseltamivir Acid Methyl Ester, a known impurity.
Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Carboxylate (Oseltamivir Acid). The stability of the ester form is therefore a crucial factor in its formulation, storage, and therapeutic efficacy. Understanding its degradation pathways under various stress conditions is essential for the development of stable pharmaceutical preparations and for defining appropriate storage conditions.
Chemical Structure and Degradation Pathways
Oseltamivir's susceptibility to degradation is primarily centered around the hydrolysis of its ethyl ester group, leading to the formation of the active metabolite, Oseltamivir Carboxylate.[1][2] Additionally, under certain conditions, N,N-acyl migration can occur, resulting in isomeric impurities.[1] Forced degradation studies have been instrumental in identifying the key degradation products and elucidating the pathways under which they are formed.
dot
Caption: Primary degradation pathways of Oseltamivir Phosphate.
Forced Degradation Studies: A Summary of Conditions and Outcomes
Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Oseltamivir Phosphate has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Quantitative Data from Forced Degradation Studies
The following table summarizes the percentage of degradation of Oseltamivir Phosphate under various stress conditions as reported in the literature. These studies highlight the conditions under which the drug is most susceptible to degradation.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Primary Degradation Products | Reference |
| Acid Hydrolysis | 1 M HCl | 3 hours | 90 °C | 7.76% | Oseltamivir Carboxylate | [3] |
| Alkaline Hydrolysis | 0.1 M NaOH | 5 hours | 60 °C | 8.59% | Oseltamivir Carboxylate | [3] |
| Oxidative Degradation | 3% H₂O₂ | 30 minutes | 90 °C | Not specified | Not specified | [3] |
| Thermal Degradation | Dry Heat | 24 minutes | 60 °C | Not specified | Not specified | [3] |
| Photolytic Degradation | UV Light | Not specified | Ambient | Major degradation observed | Not specified | [4] |
Note: The extent of degradation can vary depending on the precise experimental conditions.
Experimental Protocols for Forced Degradation Studies
Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for the forced degradation of Oseltamivir Phosphate.
General Procedure for Sample Preparation
A stock solution of Oseltamivir Phosphate is prepared in a suitable solvent, typically methanol or water, at a concentration of approximately 1 mg/mL. Aliquots of this stock solution are then subjected to the various stress conditions as detailed below.
Acid Hydrolysis
-
Reagent: 1 M Hydrochloric Acid (HCl)
-
Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 1 M HCl.
-
Incubation: The mixture is heated in a water bath at 90°C for 3 hours.[3]
-
Neutralization: After incubation, the solution is cooled to room temperature and neutralized with an appropriate amount of 1 M Sodium Hydroxide (NaOH).
-
Analysis: The sample is diluted with the mobile phase to a suitable concentration for chromatographic analysis.
Alkaline Hydrolysis
-
Reagent: 0.1 M Sodium Hydroxide (NaOH)
-
Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 0.1 M NaOH.
-
Incubation: The mixture is heated in a water bath at 60°C for 5 hours.[3]
-
Neutralization: After incubation, the solution is cooled to room temperature and neutralized with an appropriate amount of 0.1 M HCl.
-
Analysis: The sample is diluted with the mobile phase for analysis.
Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 3% H₂O₂.
-
Incubation: The mixture is heated in a water bath at 90°C for 30 minutes.[3]
-
Analysis: The sample is cooled and diluted for immediate analysis.
Thermal Degradation
-
Procedure: Oseltamivir Phosphate powder is placed in a hot air oven.
-
Incubation: The sample is heated at 60°C for 24 minutes.[3]
-
Sample Preparation: After exposure, the powder is dissolved in a suitable solvent and diluted for analysis.
Photolytic Degradation
-
Procedure: A solution of Oseltamivir Phosphate is exposed to ultraviolet (UV) light.
-
Incubation: The duration and intensity of UV exposure are maintained as per ICH guidelines.
-
Analysis: The solution is analyzed by chromatography.
dot
Caption: General experimental workflow for forced degradation studies.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.
Typical RP-HPLC Method Parameters
| Parameter | Typical Conditions | Reference |
| Column | X terra C18 (150 mm x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) | [3] |
| Flow Rate | 1.0 mL/min | [3] |
| Detection | UV at 237 nm | [3] |
| Column Temperature | Ambient | [3] |
| Injection Volume | 20 µL | [3] |
This method has been shown to effectively separate Oseltamivir from its degradation products generated during forced degradation studies, demonstrating its specificity and stability-indicating nature.[3]
Conclusion
The stability of Oseltamivir esters is a critical attribute that influences their quality, safety, and efficacy. This guide has summarized the key aspects of the degradation profile of Oseltamivir Phosphate, providing a framework for understanding its stability under various stress conditions. The primary degradation pathway involves hydrolysis to Oseltamivir Carboxylate, with the potential for isomer formation under certain conditions. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals working with Oseltamivir and related compounds. While specific data for this compound is limited, the information presented here for the ethyl ester serves as a valuable surrogate for predicting its stability and degradation behavior.
References
Enzymatic Conversion of Oseltamivir Acid Methyl Ester to Oseltamivir Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is administered as a prodrug, typically as the ethyl ester Oseltamivir Phosphate. In vivo, this prodrug undergoes rapid and efficient hydrolysis to its active form, Oseltamivir Carboxylate, a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses. This conversion is primarily mediated by human carboxylesterase 1 (hCE1), predominantly found in the liver.[1][2][3] This technical guide provides an in-depth overview of the enzymatic conversion of Oseltamivir Acid Methyl Ester to Oseltamivir Carboxylate, focusing on the use of recombinant human carboxylesterase 1 (hCE1) for in vitro synthesis. The guide includes a detailed experimental protocol, a summary of kinetic data, and visualizations of the reaction pathway and experimental workflow.
Introduction
The enzymatic conversion of oseltamivir prodrugs to the active carboxylate form is a critical step in the drug's mechanism of action. Understanding and replicating this biotransformation in a controlled laboratory setting is essential for various research and development activities, including the synthesis of analytical standards, investigation of drug metabolism, and the development of novel drug delivery systems. Human carboxylesterase 1 (hCE1) has been identified as the key enzyme responsible for this hydrolytic activation.[1][2] Recombinant hCE1 provides a reliable and specific biocatalyst for the in vitro conversion of this compound to Oseltamivir Carboxylate.[1][2]
Enzymatic Reaction Pathway
The enzymatic reaction involves the hydrolysis of the methyl ester group of this compound by hCE1 to yield Oseltamivir Carboxylate and methanol.
Quantitative Data
The kinetic parameters for the hydrolysis of oseltamivir by human liver microsomes and recombinant hCE1 have been determined, demonstrating the efficiency of this enzymatic conversion. While specific values for the methyl ester are not explicitly detailed in the provided search results, the kinetics for the closely related ethyl ester prodrug are well-characterized and serve as a strong proxy.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Oseltamivir (Ethyl Ester) | 135 ± 23 | 14.3 ± 0.9 | [2] |
| Recombinant hCE1 | Oseltamivir (Ethyl Ester) | 156 ± 31 | 12.8 ± 1.1 | [2] |
Note: The data presented is for the ethyl ester of oseltamivir, which is expected to have similar kinetic behavior to the methyl ester with hCE1.
Experimental Protocols
Materials and Reagents
-
This compound
-
Recombinant Human Carboxylesterase 1 (hCE1) (e.g., from insect cells or E. coli expression systems)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal Standard for LC-MS/MS analysis (e.g., a stable isotope-labeled Oseltamivir Carboxylate)
-
LC-MS/MS system for reaction monitoring and quantification
-
Preparative HPLC system for purification (optional)
Experimental Workflow
Detailed Methodology
-
Enzyme Preparation:
-
Reconstitute or dilute the recombinant hCE1 enzyme in 100 mM Tris-HCl buffer (pH 7.4) to the desired working concentration. The specific activity of the enzyme batch should be used to determine the appropriate amount.
-
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration to minimize the final solvent concentration in the reaction mixture.
-
-
Enzymatic Reaction:
-
In a reaction vessel, combine the Tris-HCl buffer, the this compound stock solution, and the hCE1 enzyme solution. A typical starting substrate concentration could be in the range of 50-200 µM.[2]
-
The final concentration of the organic solvent from the substrate stock should be kept low (typically <1%) to avoid enzyme denaturation.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Reaction Monitoring:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a sufficient volume of a quenching solvent, such as cold acetonitrile (e.g., 2-3 volumes). This will precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of Oseltamivir Carboxylate and the depletion of this compound. An internal standard should be added to the samples for accurate quantification.
-
-
Purification of Oseltamivir Carboxylate (Preparative Scale):
-
Once the reaction has reached the desired conversion, quench the entire reaction volume with an appropriate solvent.
-
After removing the precipitated enzyme by centrifugation or filtration, the crude product can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The mobile phase composition (e.g., a gradient of acetonitrile in water with a modifier like formic acid or ammonium acetate) and column chemistry (e.g., C18) should be optimized for the separation of Oseltamivir Carboxylate from any remaining starting material and other reaction components.
-
Collect the fractions containing the pure Oseltamivir Carboxylate and confirm their identity and purity by analytical LC-MS/MS and other relevant analytical techniques (e.g., NMR).
-
The purified product can then be lyophilized or concentrated to obtain the final solid material.
-
Conclusion
The enzymatic conversion of this compound to Oseltamivir Carboxylate using recombinant human carboxylesterase 1 offers a highly specific and efficient method for the in vitro synthesis of the active drug molecule. This technical guide provides a foundational protocol and relevant data to aid researchers in performing and optimizing this biotransformation for their specific applications. The use of a well-characterized enzyme like hCE1 allows for a clean and predictable reaction, facilitating the production of high-purity Oseltamivir Carboxylate for research and development purposes.
References
- 1. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans | PLOS One [journals.plos.org]
The Pivotal Role of Carboxylesterase 1 in the Bioactivation of Oseltamivir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical role human carboxylesterase 1 (CES1) plays in the metabolic activation of the antiviral prodrug oseltamivir. Oseltamivir, a widely used therapeutic agent for the treatment and prevention of influenza A and B virus infections, relies on efficient hydrolysis by CES1 to its active form, oseltamivir carboxylate, to exert its therapeutic effect.[1][2][3] This document will detail the enzymatic conversion, present key quantitative data, outline relevant experimental methodologies, and visualize the metabolic and experimental processes.
Oseltamivir Activation: A CES1-Mediated Process
Oseltamivir is administered as an ethyl ester prodrug to enhance its oral bioavailability.[1][2] The therapeutic efficacy of oseltamivir is entirely dependent on its conversion to the active metabolite, oseltamivir carboxylate.[4][5] This bioactivation is a hydrolysis reaction predominantly catalyzed by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4][5][6][7][8] While other carboxylesterases exist, such as CES2, studies have shown that CES1 is the primary enzyme responsible for oseltamivir hydrolysis, with no significant contribution from CES2 or plasma esterases.[4][5]
The rate of this conversion can vary among individuals, and this variability has been linked to the expression levels of CES1 in the liver.[4][5] Furthermore, certain genetic polymorphisms in the CES1 gene can significantly impair the enzyme's catalytic activity, potentially compromising the therapeutic efficacy of oseltamivir.[1][6][7] Additionally, co-administration of drugs that inhibit CES1, such as the antiplatelet agent clopidogrel, can lead to a significant reduction in oseltamivir activation.[4][5]
Quantitative Analysis of Oseltamivir Hydrolysis by CES1
The enzymatic efficiency of CES1 in hydrolyzing oseltamivir has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide quantitative measures of the enzyme's affinity for the substrate and its catalytic rate, respectively.
| Enzyme Source | Km (μM) | Vmax (nmol/mg/min) | Reference |
| Recombinant Human CES1 | 2900 | 750 (kcat = 0.75 s-1) | [9] |
| Human Liver Microsomes | Similar to recombinant CES1 | Varies with CES1 expression | [4][5] |
Note: The provided search results indicate that recombinant HCE1 produced similar kinetic parameters as liver microsomes, but specific values for liver microsomes were not consistently reported across the sources.[4][5]
Genetic variants of CES1 can lead to a significant reduction in the rate of oseltamivir hydrolysis. The following table summarizes the impact of specific variants on enzyme activity.
| CES1 Variant | Effect on Oseltamivir Hydrolysis | Reference |
| p.Gly143Glu (G143E) | Vmax is approximately 25% of the wild-type enzyme. Hydrolysis in livers with the 143G/E genotype was about 40% of that with the 143G/G genotype. | [1][6][7] |
| p.Asp260fs | Negligible catalytic activity. | [1] |
Experimental Protocols for Studying Oseltamivir Hydrolysis
The following protocols are representative of the methodologies used to investigate the role of CES1 in oseltamivir hydrolysis in vitro.
This assay quantifies the formation of oseltamivir carboxylate from oseltamivir by a specific enzyme source.
-
Enzyme Sources:
-
Recombinant human CES1 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Human liver microsomes or S9 fractions, which contain a mixture of metabolic enzymes including CES1.[4][5]
-
Lysates from cell lines (e.g., 293T) transfected with a cDNA construct encoding wild-type or variant CES1.[5]
-
-
Materials:
-
Procedure:
-
Prepare the enzyme source (e.g., 5-20 µg of microsomal protein) in the reaction buffer.[5]
-
Pre-incubate the enzyme solution at 37°C.
-
Initiate the reaction by adding oseltamivir to a final concentration (e.g., 200 µM for single-point assays or a range for kinetic studies).[5]
-
Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.[5]
-
Terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[5]
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence and quantity of oseltamivir carboxylate using a validated LC-MS/MS method.[5]
-
This assay can be used to assess the functional consequence of CES1-mediated oseltamivir activation.
-
Cell Line: A suitable cell line, such as 293T cells.[5]
-
Procedure:
-
Transfect cells with a vector control or a construct encoding CES1.[5]
-
Seed the transfected cells into 96-well plates.[5]
-
After allowing the cells to adhere, treat them with varying concentrations of oseltamivir (e.g., 0–320 µM) for a specified duration (e.g., 36 hours).[5]
-
Assess cell viability using a standard method, such as the MTT assay.[5]
-
Visualizing the Role of CES1 in Oseltamivir Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of oseltamivir and a typical experimental workflow.
Caption: Metabolic activation of the prodrug oseltamivir by CES1.
Caption: Workflow for an in vitro oseltamivir hydrolysis experiment.
Conclusion
Carboxylesterase 1 is the indispensable enzyme for the bioactivation of the influenza prodrug oseltamivir. The efficiency of this hydrolytic conversion, which occurs primarily in the liver, is a key determinant of the drug's therapeutic success. Variability in CES1 expression, genetic polymorphisms, and drug-drug interactions can all significantly impact the formation of the active oseltamivir carboxylate, with important implications for patient outcomes. A thorough understanding of the role of CES1 in oseltamivir metabolism is crucial for optimizing its clinical use and for the development of future antiviral prodrugs.
References
- 1. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Chiral Synthesis and Stereochemistry of Oseltamivir Acid Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a chiral molecule with three stereocenters, making stereocontrolled synthesis a critical aspect of its production. This technical guide provides an in-depth analysis of the chiral synthesis and stereochemistry of Oseltamivir Acid Methyl Ester, a close analog of the commercially produced ethyl ester. The primary focus is on the well-established industrial synthesis commencing from the natural chiral pool starting material, (-)-shikimic acid. This document details the experimental protocols for the key stereoselective transformations, presents quantitative data in structured tables, and utilizes visualizations to elucidate the synthetic pathway and logical workflows.
Introduction
Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected host cells. The therapeutic efficacy of oseltamivir is critically dependent on its stereochemistry; specifically the (3R,4R,5S) configuration is the active isomer.[1][2] Consequently, the development of efficient and highly stereoselective synthetic routes has been a significant focus of chemical research. The commercial production of oseltamivir phosphate, the prodrug form, originates from (-)-shikimic acid, a naturally occurring chiral molecule.[1]
This guide will focus on the synthesis of this compound, methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate. While the ethyl ester is the marketed form, the synthesis of the methyl ester follows an analogous pathway and serves as an excellent case study in chiral synthesis. The fundamental principles and stereochemical challenges are directly translatable. The synthetic route described herein is adapted from the industrial process, with the substitution of methanol for ethanol in the initial esterification step.
Stereochemistry of Oseltamivir
Oseltamivir possesses three contiguous stereocenters on a cyclohexene ring at positions C3, C4, and C5. This results in 23 = 8 possible stereoisomers, of which only the (3R,4R,5S)-isomer exhibits the desired potent antiviral activity.[1][3] The absolute configuration of these stereocenters is crucial for the molecule's ability to bind effectively to the active site of the neuraminidase enzyme. Therefore, any commercially viable synthesis must proceed with a high degree of stereocontrol to ensure the exclusive formation of the desired enantiomer.
Chiral Synthesis from (-)-Shikimic Acid
The industrial synthesis of oseltamivir leverages the inherent chirality of (-)-shikimic acid, a readily available starting material from the Chinese star anise plant or through microbial fermentation.[1][4] This approach is an example of a chiral pool synthesis, where a complex, enantiomerically pure molecule is constructed from a naturally occurring chiral building block.
The overall synthetic strategy involves the sequential and stereocontrolled introduction of the three key functional groups: the C5-amino group, the C4-acetamido group, and the C3-pentyloxy side chain, onto the cyclohexene core of shikimic acid.
Synthetic Pathway Overview
The synthesis can be broadly divided into the following key stages:
-
Esterification and Protection: Formation of the methyl ester and protection of the C3 and C4 hydroxyl groups.
-
Epoxidation: Stereoselective formation of an epoxide ring.
-
First Nucleophilic Opening: Regio- and stereoselective opening of the epoxide with an azide nucleophile to introduce the C5-amino precursor.
-
Aziridination: Formation of an aziridine ring.
-
Second Nucleophilic Opening: Regio- and stereoselective opening of the aziridine with 3-pentanol to install the ether side chain.
-
Amide Formation and Deprotection: Acetylation of the C4-amino group and final deprotection to yield the target molecule.
Quantitative Data Summary
The following table summarizes the typical yields for the key transformations in the synthesis of oseltamivir analogs. It is important to note that yields can vary based on reaction scale and specific conditions. The yields presented here are representative of those reported in the literature for the synthesis of oseltamivir (ethyl ester) and are expected to be comparable for the methyl ester.
| Step No. | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | (-)-Shikimic Acid | Methyl Shikimate | >95 |
| 2 | Protection (e.g., Acetonide formation) | Methyl Shikimate | Protected Methyl Shikimate | ~90 |
| 3 | Mesylation and Epoxidation | Protected Methyl Shikimate | Key Epoxide Intermediate | ~85 (over 2 steps) |
| 4 | Epoxide Opening with Azide | Key Epoxide Intermediate | Azido-alcohol | ~90 |
| 5 | Aziridination | Azido-alcohol | Key Aziridine Intermediate | ~80 |
| 6 | Aziridine Opening with 3-Pentanol | Key Aziridine Intermediate | Amino-ether Intermediate | ~85 |
| 7 | Acetylation and Deprotection | Amino-ether Intermediate | This compound | ~75 (over 2 steps) |
| - | Overall Yield | (-)-Shikimic Acid | This compound | ~30-40 |
Detailed Experimental Protocols
The following are representative experimental protocols for the key stereoselective steps in the synthesis.
Step 1: Esterification of (-)-Shikimic Acid
-
Protocol: (-)-Shikimic acid is suspended in anhydrous methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction is then cooled, neutralized, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to afford methyl shikimate as a white solid.
Step 3: Formation of the Key Epoxide Intermediate
-
Protocol: The protected methyl shikimate is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C until completion. The resulting mesylate is then treated with a base (e.g., potassium carbonate) in a protic solvent (e.g., methanol) to effect epoxide formation. The product is extracted and purified by column chromatography.
Step 4: Regio- and Stereoselective Epoxide Opening
-
Protocol: The key epoxide intermediate is dissolved in a solvent mixture (e.g., acetone/water). Sodium azide is added, and the reaction is stirred at room temperature. The reaction proceeds via an SN2 mechanism, with the azide attacking the C5 position, resulting in inversion of stereochemistry at this center and the formation of the azido-alcohol with the desired stereochemistry. The product is isolated by extraction and purified.
Step 6: Regio- and Stereoselective Aziridine Opening
-
Protocol: The key aziridine intermediate is dissolved in 3-pentanol, which acts as both the solvent and the nucleophile. A Lewis acid catalyst (e.g., boron trifluoride etherate) is added to activate the aziridine ring. The reaction is heated to facilitate the nucleophilic attack of the 3-pentanol at the C3 position, leading to the formation of the desired amino-ether intermediate with retention of stereochemistry. The product is purified by column chromatography.
Stereochemical Analysis
The stereochemical purity of the intermediates and the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.
Chiral HPLC for Enantiomeric Purity
-
Methodology: A chiral stationary phase (CSP) is used to separate the desired (3R,4R,5S)-enantiomer from other stereoisomers. A typical method involves a normal-phase mobile system. The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP.
A typical chiral HPLC method for the analysis of oseltamivir and its analogs would involve the following parameters:
| Parameter | Typical Value |
| Column | Chiralpak® IA, IB, or IC |
| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Column Temperature | 25 °C |
Alternative Synthetic Strategies
While the shikimic acid route is the most established, concerns about its supply have prompted the development of numerous alternative synthetic strategies. These approaches often start from readily available, achiral starting materials and introduce chirality through asymmetric catalysis. Notable examples include:
-
Diels-Alder Reactions: Asymmetric Diels-Alder reactions have been employed to construct the cyclohexene core with high stereocontrol.[1]
-
Catalytic Asymmetric Allylic Alkylation: This strategy has been used to set key stereocenters early in the synthesis.
-
Enzymatic Desymmetrization: Enzymes have been used to selectively react with one enantiomer of a racemic intermediate, leading to the desired chiral product.[1]
Conclusion
The chiral synthesis of this compound is a compelling example of modern stereoselective synthesis. The industrial route, starting from the chiral pool molecule (-)-shikimic acid, demonstrates an efficient and robust method for controlling the three crucial stereocenters. The key to this synthesis lies in a series of highly regio- and stereoselective transformations, including epoxide and aziridine ring-opening reactions. The development of alternative synthetic routes highlights the ongoing innovation in asymmetric catalysis, providing pathways that are not reliant on natural product starting materials. A thorough understanding of these synthetic strategies and the associated stereochemical challenges is essential for researchers and professionals in the field of drug development. The analytical techniques, particularly chiral HPLC, are indispensable for ensuring the enantiomeric purity and, ultimately, the therapeutic efficacy of this important antiviral agent.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Oseltamivir Acid Methyl Ester: A Core Intermediate in the Synthesis of Tamiflu®
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of Oseltamivir Acid Methyl Ester, a critical intermediate in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). The document details its role within established synthetic pathways, presents quantitative data from key experimental procedures, and offers detailed protocols for its formation and conversion. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.
Introduction: The Strategic Importance of Oseltamivir Synthesis
Oseltamivir Phosphate, commercially known as Tamiflu®, is an orally administered neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections[1]. Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective manufacturing processes, particularly in response to global influenza concerns[2]. The commercial production, pioneered by Gilead Sciences and Hoffmann-La Roche, traditionally starts from (-)-shikimic acid, a natural product extracted from Chinese star anise[3][4]. Various synthetic strategies have been developed to optimize the conversion of shikimic acid to Oseltamivir, with many routes converging on key intermediates that are crucial for establishing the correct stereochemistry and functional groups of the final molecule[3].
One such pivotal intermediate is this compound, the direct precursor to the active metabolite, Oseltamivir Carboxylate. This document elucidates the specific role of this methyl ester in the synthetic landscape of Oseltamivir.
Chemical Identity and Properties
This compound is the N-acetylated, 5-amino cyclohexene derivative with a methyl ester at the C-1 position. Its structure and key identifiers are summarized below.
| Property | Value | Reference |
| Systematic Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | [5] |
| Synonym | Oseltamivir EP Impurity E | [5] |
| CAS Number | 208720-71-2 | [5] |
| Molecular Formula | C₁₅H₂₆N₂O₄ | [6] |
| Molecular Weight | 314.38 g/mol | [6] |
| InChI Key | VXUUEBWFJPUQGY-SOIKFHLCSA-N | [6] |
Role in the Oseltamivir Synthetic Pathway
The Gilead Sciences synthesis, which forms the basis of early large-scale production, utilizes methyl shikimate as the starting material. In this pathway, the methyl ester group is carried through numerous transformations before the final step, which involves its hydrolysis to yield Oseltamivir Carboxylate[7]. This makes this compound the penultimate intermediate before the formation of the active drug molecule.
The synthesis involves several key stages, including epoxidation, aziridination, and regioselective ring-opening reactions to install the two crucial amino functionalities with the correct stereochemistry.
Caption: Key intermediates in the Gilead synthesis of Oseltamivir.
Quantitative Data
The efficiency of the synthetic steps is critical for industrial production. Various reported syntheses provide data on reaction yields and conditions. While yields can vary based on scale and specific reagents, the following table summarizes representative data for transformations related to key intermediates.
| Synthesis Route | Key Transformation | Overall Yield | Reference |
| Gilead Sciences | (-)-Shikimic Acid → Oseltamivir Carboxylate (via methyl ester) | ~15% (over 14 steps) | [7] |
| Roche Industrial | Epoxide Intermediate → Oseltamivir Phosphate | ~27-29% | [8] |
| Trost Synthesis | Commercially available starting material → (-)-Oseltamivir | 30% (over 8 steps) | [4][9] |
| Hayashi Synthesis | One-pot operations → (-)-Oseltamivir | 57% | [3] |
| Continuous-Flow | Ethyl Shikimate → (-)-Oseltamivir Phosphate | 54% (over 9 steps) | [10] |
Analytical Parameters
Analytical methods are essential for quality control. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity and concentration of Oseltamivir and its intermediates.
| Parameter | Value | Method | Reference |
| Retention Time | ~2.31 min | RP-HPLC | |
| Detection Wavelength | 237 nm | UV Detection | |
| LOD | 2.98 µg/mL | RP-HPLC | |
| LOQ | 9.98 µg/mL | RP-HPLC | |
| Retention Time | 2.32 ± 0.02 min | HPLC-MS/MS | [11] |
| Calibration Range | 0.3-200 ng/mL | HPLC-MS/MS | [11] |
Experimental Protocols
Detailed experimental procedures are vital for reproducibility. The following sections describe generalized protocols for key transformations in the synthesis of this compound, synthesized from multiple literature sources.
Protocol 1: Regioselective Azide Opening of an Epoxide Intermediate
This step is crucial for introducing the first nitrogen functionality at the C-5 position.
-
Reaction Setup: A solution of the epoxide intermediate (e.g., ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate) (1 equivalent) in ethanol is prepared in a reaction vessel equipped with a reflux condenser and magnetic stirrer[12].
-
Reagent Addition: A mixture of sodium azide (NaN₃, ~1.5 to 2.0 equivalents) and ammonium chloride (NH₄Cl, ~1.2 to 1.5 equivalents) is added to the solution[12][13].
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for 18-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC)[12].
-
Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product (azido alcohol) is purified by column chromatography[12].
Protocol 2: Conversion to Acetamido Azide and Final Reduction
This sequence completes the installation of the required functional groups. The workflow below illustrates the conversion of an amino-azide intermediate to the final product.
Caption: Experimental workflow for acetylation and final azide reduction.
-
Acetylation: The amino-azide intermediate (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). Acetic anhydride (~2-3 equivalents) and a base such as pyridine (~1-2 equivalents) are added. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC)[12]. After an extractive workup, the resulting acetamido azide is isolated.
-
Azide Reduction (Staudinger Reaction): The acetamido azide intermediate is dissolved in a solvent like THF. Triphenylphosphine (PPh₃, ~1.1 equivalents) is added, and the mixture is stirred. Water is then added to hydrolyze the resulting aza-ylide, yielding the primary amine.
-
Azide Reduction (Catalytic Hydrogenation): Alternatively, the azide can be reduced via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often preferred for its cleaner conversion.
-
Final Isolation: Following the reduction and appropriate workup, this compound is isolated and purified, typically through chromatography or crystallization.
Conclusion
This compound is a fundamentally important intermediate in several key synthetic routes to Tamiflu®, most notably the foundational Gilead Sciences pathway. As the direct precursor to the active Oseltamivir Carboxylate, the efficiency of its synthesis and the purity in which it is obtained are paramount to the overall success of the manufacturing process. Understanding the detailed protocols, quantitative yields, and analytical characteristics associated with this intermediate is essential for any professional engaged in the research, development, or large-scale production of this critical antiviral medication.
References
- 1. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]
- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. xcessbio.com [xcessbio.com]
- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
- 13. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Oseltamivir Acid Methyl Ester using a Validated High-Performance Liquid Chromatography (HPLC) Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Oseltamivir Acid Methyl Ester, a key precursor and potential impurity in the synthesis of the antiviral drug Oseltamivir.[1] The method is adapted from established and validated HPLC protocols for Oseltamivir Phosphate and its related substances.[2][3][4][5][6][7][8][9][10]
Introduction
Oseltamivir is a potent neuraminidase inhibitor effective against influenza A and B viruses.[9][10] this compound, with the chemical formula C₁₅H₂₆N₂O₄, is a critical intermediate in the synthesis of Oseltamivir.[11][12] Its accurate quantification is essential for process control and impurity profiling in pharmaceutical manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Purospher STAR® RP-18e (4.6 x 250 mm, 5 µm) or equivalent C18 column[6] |
| Mobile Phase | Methanol : 0.02 M Phosphate Buffer (pH 5.0) (50:50, v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[4] |
| Detection | UV at 225 nm[2][3] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Phosphate Buffer (0.02 M, pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared phosphate buffer and methanol in a 50:50 (v/v) ratio. Degas the solution before use.
-
Diluent: The mobile phase is used as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.
Detailed Experimental Protocol
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject a working standard solution (e.g., 20 µg/mL) five times.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
-
-
Sample Preparation:
-
For bulk drug analysis, accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound and prepare a stock solution as described for the standard.
-
Further dilute the sample stock solution with the diluent to fall within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
-
Data Presentation
The quantitative data for the method validation is summarized in the tables below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 4500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL[6][7] |
| Limit of Quantification (LOQ) | 0.3 µg/mL[6][7] |
| Precision (%RSD) | |
| Intra-day | < 1.5% |
| Inter-day | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Robustness | Robust |
Visualization
The logical workflow for the quantification of this compound is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erurj.journals.ekb.eg [erurj.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. clearsynth.com [clearsynth.com]
Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay Using Oseltamivir Acid
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The compound "Oseltamivir Acid Methyl Ester" as specified in the query is not commonly referenced in scientific literature for neuraminidase inhibition studies. The widely studied and clinically relevant active form of the antiviral drug Oseltamivir (Tamiflu®) is Oseltamivir Carboxylate (Oseltamivir Acid). Oseltamivir itself is an ethyl ester prodrug that is metabolized in the body to Oseltamivir Carboxylate. Therefore, these application notes and protocols are provided for Oseltamivir Carboxylate, the active neuraminidase inhibitor.
Introduction
Influenza viruses pose a significant global health threat, and the viral neuraminidase (NA) is a key target for antiviral drug development.[1] Neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected host cells, thus playing a crucial role in viral propagation.[2][3] Neuraminidase inhibitors, such as Oseltamivir Carboxylate, are designed to block the active site of the NA enzyme, preventing the cleavage of sialic acid residues and leading to the aggregation of newly formed viruses at the cell surface, thereby limiting the spread of infection.[2][3]
This document provides a detailed protocol for an in vitro fluorescence-based neuraminidase inhibition assay using the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This assay is a widely accepted method for determining the inhibitory activity of compounds like Oseltamivir Carboxylate against various influenza virus strains.[4][5][6] The inhibitory effect is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.[4][5]
Mechanism of Action of Oseltamivir
Oseltamivir Carboxylate is a competitive inhibitor of the influenza virus neuraminidase. It mimics the natural substrate of the enzyme, sialic acid, and binds with high affinity to the active site of the neuraminidase of both influenza A and B viruses.[1] This binding prevents the enzyme from cleaving terminal sialic acid residues from glycoconjugates on the surface of infected cells and newly formed viral particles.[2][3] As a result, the release of progeny viruses is inhibited, and the spread of the infection is curtailed.
Quantitative Data: IC50 Values for Oseltamivir Carboxylate
The following table summarizes the 50% inhibitory concentration (IC50) values of Oseltamivir Carboxylate against various influenza virus strains as determined by fluorescence-based neuraminidase inhibition assays. These values can vary depending on the specific virus strain, assay conditions, and laboratory.
| Influenza Virus Strain | Subtype | Mean IC50 (nM) | Assay Type | Reference |
| Influenza A | H1N1 | 1.54 | Fluorescent | [7] |
| Influenza A | H3N2 | 0.43 | Fluorescent | [7] |
| Influenza B | - | 12.46 | Fluorescent | [7] |
| A/Oklahoma/447/2008 | H1N1 | 0.0112 | Plaque Reduction | [8] |
| B/HongKong/CUHK33261/2012 | - | 0.00114 | Plaque Reduction | [8] |
| Oseltamivir-sensitive | H1N1 | 0.1 | Neuraminidase Activity | [8] |
| Oseltamivir-phenylalanine derivative | - | 3030 | Neuraminidase Activity | [9] |
| Oseltamivir (for comparison) | - | 67220 | Neuraminidase Activity | [9] |
Experimental Protocols
Materials and Reagents
-
Influenza virus stocks: Propagated in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs.
-
Oseltamivir Carboxylate: Prepare a stock solution (e.g., 1-10 mM) in an appropriate solvent such as DMSO or water. Store at -20°C.[3]
-
MUNANA Substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid): Prepare a stock solution (e.g., 2.5 mM) in distilled water and store at -20°C for up to one month. Protect from light.[4]
-
4-Methylumbelliferone (4-MU): For creating a standard curve. Prepare a stock solution (e.g., 6.4 mM) in absolute ethanol.[6]
-
Assay Buffer: For example, 2x assay buffer (e.g., 66 mM MES, 8 mM CaCl2, pH 6.5).[6]
-
Stop Solution: A mixture of absolute ethanol and NaOH (e.g., 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH).[4]
-
96-well plates: Black, flat-bottom plates for the assay and clear, flat-bottom plates for reading fluorescence.
-
Fluorometer: With excitation at ~355 nm and emission at ~460 nm.[4]
-
Standard laboratory equipment (pipettes, incubators, etc.).
Experimental Workflow
Step-by-Step Protocol
Part 1: Determination of Virus Neuraminidase Activity
Before performing the inhibition assay, it is crucial to determine the optimal dilution of the virus stock that gives a linear fluorescence signal over time.
-
Prepare serial two-fold dilutions of the influenza virus in assay buffer in a 96-well plate.
-
Add 50 µL of the MUNANA working solution (e.g., 300 µM in 1x assay buffer) to each well.[4]
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.[4]
-
Read the fluorescence on a fluorometer (Ex: ~355 nm, Em: ~460 nm).[4]
-
Plot the relative fluorescence units (RFU) against the virus dilution. Select a dilution that results in approximately 80% of the maximum signal for the inhibition assay.
Part 2: Neuraminidase Inhibition Assay
-
Prepare serial dilutions of Oseltamivir Carboxylate in assay buffer. The concentration range should span the expected IC50 value (e.g., from 0.01 nM to 10,000 nM).[10]
-
In a black 96-well plate, add 50 µL of the appropriately diluted virus to each well (except for the no-virus control wells).
-
Add 50 µL of the serially diluted Oseltamivir Carboxylate to the wells containing the virus. For control wells, add 50 µL of assay buffer (virus control) or no virus (background control).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add 50 µL of the MUNANA working solution to all wells and gently mix.[4]
-
Incubate the plate at 37°C for 30 minutes. Protect the plate from light.[4]
-
Stop the reaction by adding 100 µL of stop solution to each well.[4]
-
Read the fluorescence on a fluorometer (Ex: ~355 nm, Em: ~460 nm).
Data Analysis
-
Subtract the average RFU of the background control wells from all other RFU values.
-
The RFU from the virus control wells (no inhibitor) represents 100% neuraminidase activity.
-
Calculate the percentage of neuraminidase inhibition for each concentration of Oseltamivir Carboxylate using the following formula: % Inhibition = [1 - (RFU of test well / RFU of virus control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, JASPR).[4] The IC50 is the concentration of the inhibitor that produces 50% inhibition of neuraminidase activity.
Conclusion
The fluorescence-based neuraminidase inhibition assay using MUNANA is a robust and widely used method for evaluating the potency of neuraminidase inhibitors like Oseltamivir Carboxylate.[5] This protocol provides a detailed framework for conducting such assays in a reproducible manner. Accurate determination of IC50 values is critical for monitoring antiviral susceptibility, understanding resistance mechanisms, and discovering novel anti-influenza therapeutics.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. hemagglutinin-precursor.com [hemagglutinin-precursor.com]
- 3. utp-solution.com [utp-solution.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Permeability and Uptake Studies of Oseltamivir Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir, an ethyl ester prodrug, is a cornerstone of antiviral therapy against influenza A and B viruses. Its efficacy relies on its conversion by hepatic carboxylesterases to the active metabolite, oseltamivir carboxylate (oseltamivir acid).[1][2][3] Oseltamivir acid methyl ester is a precursor to the active oseltamivir acid and is converted by carboxylesterase 1 (CES1).[4] Understanding the cell permeability and uptake mechanisms of oseltamivir prodrugs is paramount for optimizing drug delivery and overcoming potential resistance. This document provides detailed protocols for assessing the intestinal permeability and cellular uptake of this compound, focusing on the widely accepted Caco-2 cell model and methodologies to investigate transporter-mediated flux.
Key Concepts in Cell Permeability
The oral bioavailability of a drug is largely governed by its solubility and its ability to permeate the intestinal epithelium.[5] In vitro models, such as the Caco-2 permeability assay, are invaluable tools for predicting the in vivo absorption of drug candidates.[5][6][7] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[5][7]
The apparent permeability coefficient (Papp), a key parameter derived from these assays, quantifies the rate of a drug's passage across the cell monolayer.[5] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][7] An efflux ratio greater than 2 is generally indicative of active efflux.[7]
Data Presentation: Permeability of Oseltamivir and Related Compounds
The following tables summarize permeability data for oseltamivir and related compounds from published studies. These serve as a reference for expected outcomes when studying this compound.
Table 1: Bidirectional Permeability of Oseltamivir in P-gp Overexpressing Cells
| Compound | Direction | Permeability (10⁻⁶ cm/s) | Permeability Ratio (B-A/A-B) | Cell Line | Reference |
| Oseltamivir | Basal-to-Apical (B-A) | > 20 | ~7.8 | LLC-GA5-COL150 (P-gp overexpressing) | [8] |
| Oseltamivir | Apical-to-Basal (A-B) | ~2.6 | LLC-GA5-COL150 (P-gp overexpressing) | [8] | |
| Oseltamivir | Basal-to-Apical (B-A) | ~2.5 | ~1.2 | Wild-type LLC-PK1 | [8] |
| Oseltamivir | Apical-to-Basal (A-B) | ~2.1 | Wild-type LLC-PK1 | [8] |
Table 2: Apparent Permeability (Papp) of Guanidino Oseltamivir (GO) with an Ion-Pairing Agent
| Compound | Counterion (HNAP) Conc. (mM) | Papp (10⁻⁶ cm/s) | Cell Line | Reference |
| Guanidino Oseltamivir (GO) | 0 | Not Detectable | Caco-2 | [9] |
| Guanidino Oseltamivir (GO) | 6 | ~0.8 | Caco-2 | [9] |
| Guanidino Oseltamivir (GO) | 24 | ~3.0 | Caco-2 | [9] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps for determining the bidirectional permeability of this compound across Caco-2 cell monolayers.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 96-well plates).[10]
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂ for 21-25 days to allow for differentiation and formation of a confluent monolayer.[7]
-
Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.
-
Monolayers with TEER values ≥ 300 Ω·cm² are typically considered suitable for permeability studies.[11]
-
Alternatively, the permeability of a paracellular marker, such as Lucifer Yellow, can be assessed. A leakage rate of <1% is acceptable.[7]
3. Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare the transport buffer (HBSS) containing this compound at the desired concentration (e.g., 10 µM).[5]
-
For Apical-to-Basolateral (A-B) transport: Add the drug solution to the apical (donor) compartment and drug-free buffer to the basolateral (receiver) compartment.
-
For Basolateral-to-Apical (B-A) transport: Add the drug solution to the basolateral (donor) compartment and drug-free buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).[5] Replace the collected volume with fresh buffer.
-
Take a sample from the donor compartment at the beginning and end of the experiment.
4. Sample Analysis and Calculation:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.[5]
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Protocol 2: Investigating Transporter Involvement
This protocol is designed to determine if this compound is a substrate for efflux transporters like P-gp.
1. Cell Model Selection:
-
Use both wild-type cells and cells overexpressing the transporter of interest (e.g., LLC-GA5-COL150 cells for P-gp).[8][12]
-
Alternatively, use Caco-2 cells which endogenously express P-gp.[5]
2. Experimental Setup:
-
Follow the procedure for the Caco-2 permeability assay (Protocol 1).
-
Include experimental groups with and without a known inhibitor of the transporter being investigated. For P-gp, verapamil or cyclosporin A can be used.[5][12]
-
Pre-incubate the cell monolayers with the inhibitor for 30-60 minutes before adding this compound.
3. Data Analysis:
-
Calculate the Papp values and efflux ratios in the presence and absence of the inhibitor.
-
A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor suggest that this compound is a substrate for the targeted efflux transporter.[12]
Visualizations
Caption: Workflow for Caco-2 Permeability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oseltamivir: a clinical and pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Enabling the Intestinal Absorption of Highly Polar Anti-Viral Agents: Ion-Pair Facilitated Membrane Permeation of Zanamivir Heptyl Ester and Guanidino Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oseltamivir (Tamiflu) efflux transport at the blood-brain barrier via P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization Techniques for Oseltamivir Acid Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of Oseltamivir Acid Methyl Ester, a key intermediate in the synthesis of the antiviral medication Oseltamivir. The following sections outline various crystallization techniques, experimental procedures, and quantitative data to guide researchers in obtaining high-purity crystalline material suitable for further drug development and manufacturing processes.
Introduction to Crystallization of Oseltamivir Intermediates
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. For this compound, achieving a specific crystalline form with high purity is essential for ensuring the quality, stability, and efficacy of the final drug product. The choice of crystallization method and solvent system can significantly impact crystal habit, size distribution, and impurity profile.
This guide details common crystallization techniques such as cooling crystallization, antisolvent crystallization, and solvent layering, which can be adapted for this compound based on established methods for similar Oseltamivir compounds like the free base and phosphate salt.
Crystallization Methodologies and Protocols
Several techniques can be employed for the crystallization of this compound. The selection of a suitable method depends on the solubility of the compound in different solvents and the desired crystal characteristics.
Cooling Crystallization
This technique involves dissolving the solute in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization.
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of ketonic and alcoholic solvents) at an elevated temperature (e.g., 60-80 °C) with stirring until the solid is completely dissolved.[1]
-
Optionally, treat the hot solution with activated carbon to remove colored impurities.[1]
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly and undisturbed to room temperature.
-
For enhanced crystal yield, further cool the solution in a refrigerator or ice bath.
-
Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Antisolvent Crystallization
In this method, a solvent in which the compound is insoluble (an antisolvent) is added to a solution of the compound, reducing its solubility and causing it to crystallize.
Protocol:
-
Dissolve the impure this compound in a suitable solvent in which it is highly soluble (e.g., toluene, methylene chloride).[2]
-
Slowly add an antisolvent (e.g., n-heptane, a hydrocarbon solvent) to the solution with gentle stirring.[2] The addition should be slow to allow for the formation of well-defined crystals.
-
Continue stirring the suspension for a period (e.g., 1-3 hours) at a controlled temperature (e.g., 20-40 °C) to allow for complete crystallization.[2]
-
Isolate the crystalline product by filtration or centrifugation.[2]
-
Wash the isolated crystals with the antisolvent.
-
Dry the crystals under vacuum.
Solvent Layering
This technique is a variation of antisolvent crystallization where the antisolvent is carefully layered on top of a solution of the compound without mixing. Diffusion between the two layers slowly induces crystallization at the interface.[3]
Protocol:
-
Dissolve the this compound in a small amount of a "good" solvent (a solvent in which it is readily soluble).
-
Carefully layer a "poor" solvent (an antisolvent) on top of the solution, ensuring minimal disturbance to create a distinct interface.[3] The two solvents should have a significant difference in density.
-
Seal the container and allow it to stand undisturbed.
-
Crystals will form at the interface over time as the solvents slowly mix through diffusion.
-
Once a sufficient amount of crystals has formed, carefully remove the solvents and collect the crystals.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for the crystallization of Oseltamivir intermediates, which can be adapted for this compound.
| Crystallization Technique | Solvent System (Solvent/Antisolvent) | Temperature Range (°C) | Typical Yield | Expected Purity (HPLC) | Reference |
| Cooling Crystallization | Ethanol | 80 down to 0-5 | 80-90% | >99.0% | [1] |
| Cooling Crystallization | 95% Ethanol | 80 down to 0-5 | ~88% | >99.8% | [1] |
| Antisolvent Crystallization | Toluene / n-heptane | 20-30 | High | >99.2% | [2] |
| Slurry Crystallization | n-heptane | 25-30 | High | >99.3% | [2] |
Experimental Workflows and Diagrams
The following diagrams illustrate the logical flow of the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Antisolvent Crystallization.
Caption: Workflow for Solvent Layering Crystallization.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the crystallization of this compound. By adapting the methodologies described for closely related Oseltamivir compounds, researchers can effectively purify this key intermediate. The choice of crystallization technique and solvent system should be optimized based on the specific impurity profile of the crude material and the desired final product specifications. Careful control of parameters such as temperature, cooling rate, and solvent ratios is crucial for obtaining a high-quality crystalline product.
References
Application Notes: Oseltamivir Acid Methyl Ester in Antiviral Drug Discovery
Introduction
Oseltamivir, commercially known as Tamiflu®, is a cornerstone of antiviral therapy for influenza A and B viruses.[1][2] It is administered as an orally available prodrug, oseltamivir phosphate, which is rapidly metabolized in the body to its active form, oseltamivir acid (oseltamivir carboxylate).[2][3][4][5] Oseltamivir acid methyl ester is a related compound that serves as a precursor to the active oseltamivir acid.[6] In the context of drug discovery and research, oseltamivir acid and its precursors are invaluable tools for studying influenza virus biology, screening for new antiviral agents, and understanding mechanisms of drug resistance. These notes provide detailed protocols and data for researchers utilizing this compound and the active oseltamivir acid in antiviral research.
Mechanism of Action: Neuraminidase Inhibition
The antiviral activity of oseltamivir is mediated by the selective inhibition of the influenza virus neuraminidase (NA) enzyme.[4][5] This enzyme is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected host cells.[2][7] Neuraminidase cleaves the terminal sialic acid residues from host cell receptors to which the progeny virions are attached, facilitating their release and the spread of infection.[7] Oseltamivir acid is a competitive inhibitor that mimics the natural substrate (sialic acid), binding to the active site of the neuraminidase enzyme and preventing it from functioning.[1][7] This action halts the spread of the virus within the respiratory tract.
Caption: Mechanism of Oseltamivir Acid's inhibition of viral neuraminidase.
Metabolic Conversion Pathway
Oseltamivir is effective as an oral medication because it is administered as an ethyl ester prodrug (oseltamivir phosphate). This form has enhanced bioavailability, allowing it to be readily absorbed from the gastrointestinal tract.[2][3] Post-absorption, it undergoes extensive first-pass metabolism, primarily by carboxylesterases in the liver, which hydrolyze the ester group to form the active oseltamivir acid (carboxylate).[2][4][8] Similarly, this compound is converted to the active oseltamivir acid by carboxylesterase 1 (CES1).[6] The active form is then distributed systemically to the sites of infection.[2]
Caption: Metabolic activation pathway of Oseltamivir prodrugs.
Quantitative Data
The pharmacokinetic properties and in vitro efficacy of oseltamivir and its active metabolite are critical for designing and interpreting experiments.
Table 1: Pharmacokinetic Parameters
This table summarizes the key pharmacokinetic parameters for oseltamivir (prodrug) and oseltamivir carboxylate (active metabolite) in humans.
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |
| Oral Bioavailability | >80% (as active metabolite) | - | [1][3][4] |
| Time to Peak Plasma Conc. | 2-3 hours (for active metabolite) | 3-4 hours | [8][9] |
| Plasma Protein Binding | 42% | ~3% | [1][2] |
| Elimination Half-life | 1–3 hours | 6–10 hours | [1][8] |
| Metabolism | Extensively converted by hepatic esterases | Not further metabolized | [2] |
| Excretion | >90% of dose excreted as active metabolite in urine | >99% renal excretion | [1][4] |
| Volume of Distribution (Vd) | - | 23-26 Liters | [2][4] |
Table 2: In Vitro Antiviral Activity (IC₅₀)
The 50% inhibitory concentration (IC₅₀) is a measure of a drug's potency in inhibiting a specific biological function. Below are representative IC₅₀ values for oseltamivir carboxylate against various influenza strains.
| Virus Strain | Assay Type | IC₅₀ Value (nM) | Reference(s) |
| Influenza A/NWS/33 (H1N1) | Neuraminidase Inhibition | 0.51 | [10] |
| Influenza A/Victoria/3/75 (H3N2) | Neuraminidase Inhibition | 0.19 | [10] |
| Influenza A/Duck/Ukraine/1/63 (H3N8) | Neuraminidase Inhibition | 0.70 | [10] |
| Influenza A(H1N1)pdm09 | Neuraminidase Inhibition | 0.13–0.15 µM (130-150 nM) | [11] |
| Oseltamivir-Resistant A/H1N1 (H275Y) | Plaque Reduction | >10 nM (significantly higher) | [12] |
| Influenza B (Yamagata Lineage) | Plaque Reduction | Varies, generally susceptible | [11] |
Note: IC₅₀ values can vary based on the specific viral strain, cell line, and assay conditions used.
Experimental Protocols
Protocol 1: Neuraminidase Inhibition Assay (Fluorometric)
This protocol assesses the ability of a compound to directly inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Oseltamivir Acid (as a positive control)
-
Test compounds (e.g., this compound derivatives)
-
Influenza virus stock (as the source of neuraminidase)
-
Assay Buffer (e.g., MES buffer with CaCl₂)
-
Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Stop Solution (e.g., NaOH or glycine-ethanol buffer)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~365 nm, Emission: ~450 nm)
Methodology:
-
Compound Preparation: Prepare serial dilutions of oseltamivir acid and test compounds in the assay buffer. A typical concentration range is 0.01 nM to 10 µM.[13][14]
-
Reaction Setup: In a 96-well plate, add 25 µL of each compound dilution. Include wells for "no inhibitor" (virus + buffer) and "background" (buffer only) controls.[14]
-
Enzyme Addition: Add 25 µL of diluted influenza virus stock to each well (except background wells).
-
Pre-incubation: Incubate the plate at 37°C for 20-30 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Substrate Addition: Add 50 µL of pre-warmed MUNANA substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[14]
-
Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.[14]
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for a Neuraminidase Inhibition Assay.
Protocol 2: In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit viral replication in a cell culture system.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or A549 human lung epithelial cells.[11][13]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Influenza virus stock of known titer (PFU/mL).
-
Test compounds (this compound, etc.) and Oseltamivir Acid control.
-
Infection medium (serum-free medium containing TPCK-trypsin).
-
Agarose or Avicel overlay medium.
-
Crystal Violet staining solution.
-
6-well or 12-well cell culture plates.
Methodology:
-
Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer (typically 24-48 hours).
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow viral adsorption.
-
Treatment: Remove the virus inoculum. Wash the cells with PBS.
-
Overlay Application: Add an overlay medium containing various concentrations of the test compound or control (e.g., 0.01 µM to 10 µM).[13] The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until visible plaques are formed in the virus control wells (no compound).
-
Fixation and Staining: Remove the overlay. Fix the cells with a formalin solution. Stain the cell monolayer with Crystal Violet, which stains living cells but not the dead cells within a plaque.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
References
- 1. Oseltamivir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. Antiviral Activity of Probenecid and Oseltamivir on Influenza Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. utp-solution.com [utp-solution.com]
- 14. f1000research-files.f1000.com [f1000research-files.f1000.com]
Application Notes and Protocols for Studying Esterase Activity Using Oseltamivir Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir, an ethyl ester prodrug, is a cornerstone of antiviral therapy for influenza, requiring bioactivation by host esterases to its active form, oseltamivir carboxylate. This conversion is primarily mediated by human carboxylesterase 1 (CES1), a key enzyme in the metabolism of many ester-containing drugs.[1][2] Oseltamivir acid methyl ester serves as a valuable substrate for in vitro investigations of esterase activity, particularly that of CES1.[3] Its hydrolysis to oseltamivir acid can be precisely monitored, offering a robust system for characterizing enzyme kinetics, screening for inhibitors, and studying the impact of genetic variants on drug metabolism. These application notes provide detailed protocols for utilizing this compound to study esterase activity.
Data Presentation
| Enzyme Source | Substrate | Vmax (nmol/mg/min) | Km (µM) | Reference |
| Wild-Type CES1 (S9 fractions) | Oseltamivir (Ethyl Ester) | Not explicitly stated, but activity was rapid | Not Reported | [4] |
| p.Gly143Glu Mutant CES1 | Oseltamivir (Ethyl Ester) | ~25% of Wild-Type | Not Reported | [4] |
| p.Asp260fs Mutant CES1 | Oseltamivir (Ethyl Ester) | Negligible activity | Not Reported | [4] |
| Human Liver Microsomes (Average) | Oseltamivir (Ethyl Ester) | 1.8 ± 1.1 | Not Reported | [5] |
| Human Liver Microsomes (143G/E genotype) | Oseltamivir (Ethyl Ester) | 0.7 ± 0.2 | Not Reported | [5] |
Table 1: Kinetic Parameters for Oseltamivir (Ethyl Ester) Hydrolysis. This table presents the maximal velocity (Vmax) of oseltamivir hydrolysis by wild-type and mutant forms of Carboxylesterase 1 (CES1), as well as in human liver microsomes.
| Sample | Hydrolysis of Oseltamivir (Ethyl Ester) | Conditions | Reference |
| Human Plasma | Up to 31.8% conversion to active metabolite | 4 hours ex vivo | [6] |
| Human Liver Microsomes | Rapid Hydrolysis | 10-minute incubation | [1][7] |
| Human Intestinal Microsomes | No detectable hydrolysis | 10-minute incubation | [1] |
Table 2: Ex Vivo and In Vitro Hydrolysis of Oseltamivir (Ethyl Ester). This table summarizes the conversion of oseltamivir to its active metabolite in different human-derived biological samples.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound by Recombinant CES1 or Human Liver Microsomes
This protocol describes a method to measure the esterase activity of recombinant human Carboxylesterase 1 (CES1) or human liver microsomes (HLM) using this compound as the substrate. The formation of the metabolite, oseltamivir acid (oseltamivir carboxylate), is quantified by LC-MS/MS.
Materials:
-
This compound
-
Recombinant human CES1 or Human Liver Microsomes (HLM)
-
1 M Tris-HCl buffer, pH 7.4
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a stable isotope-labeled oseltamivir acid or a structurally similar compound)
-
Purified water (LC-MS grade)
-
Microcentrifuge tubes
-
Incubator/water bath
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 100 mM Tris-HCl reaction buffer (pH 7.4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and dilute it in the reaction buffer to the desired final concentrations (e.g., a range from 1 to 500 µM for kinetic studies).
-
Prepare the enzyme solution by diluting recombinant CES1 or HLM in the reaction buffer to achieve a final protein concentration in the assay of 5-20 µg/mL.[7] Keep the enzyme solution on ice.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-warm 50 µL of the enzyme solution at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate solution (this compound). The final substrate concentration in a study of oseltamivir ethyl ester was 200 µM.[8]
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10 minutes).[7] The incubation time should be within the linear range of product formation.
-
For control experiments, perform incubations without the enzyme or with heat-inactivated enzyme.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.[7]
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the presence and quantity of oseltamivir acid.
-
A typical mobile phase could consist of acetonitrile and water, both with 0.1% formic acid, run on a C18 column.
-
Set up the mass spectrometer to monitor the specific parent-to-daughter ion transitions for oseltamivir acid and the internal standard.
-
Data Analysis:
-
Calculate the rate of oseltamivir acid formation, typically expressed as nmol of product formed per minute per mg of protein.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
References
- 1. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Oseltamivir Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Oseltamivir Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, with the CAS No. 208720-71-2, is recognized as Oseltamivir EP Impurity E.[1][2] It is a precursor in some synthetic routes and a process-related impurity in the manufacturing of Oseltamivir Phosphate, an antiviral medication.[3]
Q2: What are the common impurities found alongside this compound?
During the synthesis of Oseltamivir, several related substances and byproducts can be formed. These include other esters of Oseltamivir acid, diastereomers, and products of side reactions like isomerization or double bond addition.[3] A comprehensive list of potential impurities is provided in the data section below.
Q3: Which analytical techniques are recommended for purity assessment?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying impurities in Oseltamivir and its derivatives.[4] Techniques such as reverse-phase HPLC with UV detection are frequently employed. For complex separations, especially of chiral impurities, chiral HPLC is necessary.[5][6]
Q4: What are the general approaches for the purification of this compound?
The primary methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the impurity profile and the scale of the purification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chromatographic Purification Issues
Problem: Poor separation of this compound from a closely related impurity.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Optimize the mobile phase. A common mobile phase for related substances is a mixture of a buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol.[7] Systematically vary the ratio of the organic modifier and the buffer concentration. Introducing a small amount of a third solvent can sometimes improve resolution.
-
-
Possible Cause 2: Unsuitable stationary phase.
-
Solution: If optimizing the mobile phase is insufficient, consider a different column. A C18 column is a common starting point, but for challenging separations, a column with a different selectivity (e.g., phenyl-hexyl or cyano) might be beneficial.[7] For chiral impurities, a chiral stationary phase is required.[5][6]
-
-
Possible Cause 3: Suboptimal temperature.
-
Solution: Temperature can influence selectivity. Experiment with running the column at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.
-
Problem: Peak tailing for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Solution: Oseltamivir and its derivatives contain basic amine groups that can interact with residual silanols on the silica support. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mitigate these interactions.
-
-
Possible Cause 2: Column overload.
-
Solution: Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion.
-
-
Possible Cause 3: Presence of particulates.
-
Solution: Ensure your sample and mobile phases are filtered through a 0.22 µm or 0.45 µm filter to prevent blockage of the column frit.
-
Crystallization Issues
Problem: this compound fails to crystallize and instead "oils out".
-
Possible Cause 1: High impurity content.
-
Solution: The presence of impurities can significantly inhibit crystallization.[8] It may be necessary to perform a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting crystallization.
-
-
Possible Cause 2: Inappropriate solvent system.
-
Solution: The choice of solvent is critical. Experiment with different solvent and anti-solvent combinations. Good solvents for Oseltamivir derivatives include alcohols (methanol, ethanol) and some esters, while anti-solvents are typically non-polar solvents like heptane or hexane.[9]
-
-
Possible Cause 3: Cooling rate is too fast.
-
Solution: Allow the solution to cool slowly to encourage crystal nucleation and growth. A programmable cooling bath can provide precise control over the cooling rate.
-
Problem: The resulting crystals have low purity.
-
Possible Cause 1: Impurities are incorporated into the crystal lattice.
-
Solution: If the impurities are structurally very similar to this compound, they may co-crystallize. In such cases, a multi-step purification approach, combining chromatography and crystallization, may be necessary.
-
-
Possible Cause 2: Insufficient washing of the crystals.
-
Solution: Ensure the crystals are thoroughly washed with a cold, appropriate solvent in which the product is sparingly soluble but the impurities are more soluble. This will remove any residual mother liquor containing impurities.
-
Data Presentation
Table 1: Common Impurities in Oseltamivir Synthesis
| Impurity Name | Other Names | CAS Number | Molecular Formula |
| Oseltamivir EP Impurity A | 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid | 1391047-93-0 | C14H24N2O4 |
| Oseltamivir EP Impurity B | - | - | C16H29N5O4 |
| Oseltamivir EP Impurity C | Oseltamivir Carboxylic Acid | 187227-45-8 | C14H24N2O4 |
| Oseltamivir EP Impurity D | Oseltamivir Phenol | 1346604-18-9 | C11H13NO4 |
| Oseltamivir EP Impurity F | Oseltamivir C-Desmethyl Analog | 1052063-37-2 | C15H26N2O4 |
| Oseltamivir EP Impurity G | - | 956267-10-0 | C16H28N2O4 |
Table 2: Comparison of Chromatographic Conditions for Oseltamivir and Related Substances
| Parameter | Method 1 (Related Substances) | Method 2 (Chiral Separation) |
| Column | C18, 5 µm, 4.6 x 150 mm | Chiralpak IC-3, 3 µm, 4.6 x 150 mm[6] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (e.g., 70:30 v/v)[7] | n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v)[6] |
| Flow Rate | 1.0 mL/min[7] | 0.6 mL/min[6] |
| Detection | UV at 220 nm | UV at 225 nm[6] |
| Temperature | 30°C | 35°C[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Adsorbent Loading: In a separate flask, create a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Once the column is packed and equilibrated with the starting mobile phase, carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common starting point for elution is a 10:1 mixture of petroleum ether and ethyl acetate.[10]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is a general guideline and requires solvent screening for optimal results.
-
Solvent Selection: Identify a suitable solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A combination of a solvent (e.g., methanol, ethanol, or ethyl acetate) and an anti-solvent (e.g., n-heptane, hexane) is often effective.[9]
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If an anti-solvent is used, it can be added slowly to the warm solution until turbidity is observed, and then the solution is allowed to cool.
-
Cooling: For maximum yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the product.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification challenges.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. realab.ua [realab.ua]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
- 5. WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US7732632B2 - Process for obtaining pure oseltamivir - Google Patents [patents.google.com]
- 10. ijsdr.org [ijsdr.org]
Troubleshooting common issues in Oseltamivir Acid Methyl Ester synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Oseltamivir Acid Methyl Ester. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Azidation of Mesylated Shikimate Derivatives
Question: I am experiencing low yields during the azidation of the mesylated shikimate derivative. What are the common causes and how can I improve the yield?
Answer:
Low yields in this step are frequently attributed to the formation of a stable aromatic byproduct, ethyl 3-azidobenzoate, especially at elevated temperatures. Controlling the reaction temperature is critical for minimizing this side reaction.
Troubleshooting Low Azidation Yield
| Parameter | Problem | Recommendation | Expected Outcome |
| Temperature | Reaction temperature is too high, leading to aromatization. | Maintain a low reaction temperature (e.g., 0 °C). | Increased yield of the desired azide product and minimized formation of the aromatic byproduct. |
| Reaction Time | Prolonged reaction time may promote side reactions. | Monitor the reaction closely by TLC or HPLC and quench once the starting material is consumed. | Reduced byproduct formation and improved isolated yield. |
| Sodium Azide Equivalents | Insufficient or excessive sodium azide can lead to incomplete reaction or purification difficulties. | Use a moderate excess of sodium azide (e.g., 1.5-4 equivalents). | Drive the reaction to completion without introducing significant purification challenges. |
2. Incomplete Aziridine Ring Opening
Question: The ring-opening reaction of the N-tosyl aziridine intermediate is sluggish and gives low conversion. How can I drive the reaction to completion?
Answer:
Low conversion in the aziridine ring-opening step is often due to poor solubility of the starting material in the reaction solvent. Modifying the solvent system and using an acid catalyst can significantly improve the reaction rate and yield.
Troubleshooting Incomplete Aziridine Ring Opening
| Parameter | Problem | Recommendation | Expected Outcome |
| Solvent System | Low solubility of the N-tosyl aziridine in ethanol. | Use a co-solvent such as Tetrahydrofuran (THF) to improve solubility. | A study showed conversion increased from 10% in pure ethanol to 62% with the addition of THF.[1] |
| Catalyst | Lack of activation of the aziridine ring. | Add a catalytic amount of a suitable acid, such as Trifluoroacetic Acid (TFA), to activate the aziridine. | Full conversion (90% isolated yield) was achieved with the addition of TFA.[1] |
| Lewis Acid Choice | Strong Lewis acids may lead to side reactions. | For certain substrates, a milder Lewis acid like Indium(III) triflate can promote the desired reaction while minimizing byproduct formation.[1] | Improved yield of the desired ring-opened product. |
3. Difficulty with Tosyl Group Deprotection
Question: I am facing challenges in removing the N-tosyl protecting group in the later stages of the synthesis. What methods can be employed for efficient deprotection?
Answer:
The N-tosyl group can be robust and its removal often requires harsh conditions that may not be compatible with other functional groups in the molecule. Several methods have been reported, and the choice depends on the specific substrate.
Troubleshooting Tosyl Deprotection
| Reagent/Method | Conditions | Potential Issues |
| Reductive Cleavage (e.g., Sodium in liquid ammonia) | Dissolving metal reduction. | Harsh conditions, may not be suitable for complex molecules with sensitive functional groups. |
| Magnesium/Methanol | Reductive cleavage. | Can be effective but may require optimization of reaction time and temperature. |
| SmI₂/HMPA | Samarium(II) iodide in the presence of a co-solvent. | HMPA is a carcinogen; handle with extreme caution. |
| Alternative Protecting Groups | N/A | In cases of persistent difficulty, consider using a more labile protecting group in the synthetic design, such as Boc or Cbz. |
Experimental Protocols
1. Azidation of Ethyl 3,4,5-tris(methanesulfonyloxy)cyclohex-1-enecarboxylate
This protocol is based on a synthesis of oseltamivir from shikimic acid.
-
Materials: Ethyl 3,4,5-tris(methanesulfonyloxy)cyclohex-1-enecarboxylate, Sodium Azide (NaN₃), Acetone, Water.
-
Procedure:
-
Dissolve the trimesylated shikimate derivative in a 5:1 mixture of acetone and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium azide (4 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide product, which can be purified by column chromatography.
-
2. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for C-N Bond Formation
This protocol is a key step in an azide-free synthesis of an oseltamivir intermediate.
-
Materials: Racemic lactone starting material, [Pd(C₃H₅)Cl]₂, (R,R)-ligand, N-trimethylsilylphthalimide (TMS-phthalimide), dry THF.
-
Procedure:
-
Flame-dry all glassware under high vacuum and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a reaction vessel, dissolve the palladium precursor and the chiral ligand in dry THF.
-
Add the racemic lactone to the catalyst mixture.
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Add TMS-phthalimide (1.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-60 °C) and stir until the lactone is consumed (monitor by TLC or HPLC).
-
Cool the reaction to room temperature and quench with an acidic workup to hydrolyze the silyl ester.
-
Perform an in-situ esterification by adding ethanol and an acid catalyst.
-
Extract the product and purify by column chromatography.
-
Visualizing Workflows and Relationships
Logical Troubleshooting Flow for Low Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
Key Steps in the Shikimic Acid to Oseltamivir Synthesis Pathway
Caption: A simplified reaction pathway from shikimic acid.
References
Preventing degradation of Oseltamivir Acid Methyl Ester during sample preparation
Welcome to the technical support center for Oseltamivir Acid Methyl Ester. This resource provides troubleshooting guidance and frequently asked questions to help you minimize degradation during sample preparation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
A1: The primary cause of degradation is hydrolysis of the methyl ester group, converting this compound into its active carboxylic acid form, Oseltamivir Acid. This reaction is primarily catalyzed by carboxylesterases, particularly Carboxylesterase 1 (CES1), which are abundant in biological matrices like plasma and liver tissue.[1] Hydrolysis can also be accelerated by non-enzymatic factors such as high pH (alkaline conditions) and elevated temperatures.
Q2: My samples are showing lower than expected concentrations of this compound. What could be the issue?
A2: Lower than expected concentrations are most likely due to degradation during sample collection, handling, or storage. The key factors to investigate are:
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Enzymatic Activity: If working with plasma or tissue homogenates, endogenous esterases can rapidly hydrolyze the methyl ester.
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Sample Temperature: Leaving samples at room temperature for extended periods can significantly increase the rate of both enzymatic and chemical hydrolysis.
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Sample pH: Using buffers or solvents with a pH above 7.0 can promote base-catalyzed hydrolysis of the ester.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cell structures, releasing more esterases and potentially accelerating degradation.
Q3: How can I prevent enzymatic degradation of this compound in plasma samples?
A3: The most effective way to prevent enzymatic degradation in plasma is to use an esterase inhibitor. Immediately after blood collection, add an inhibitor to the collection tube. For the closely related Oseltamivir (ethyl ester), the organophosphate esterase inhibitor dichlorvos has been shown to be effective at preventing ex vivo hydrolysis by plasma esterases.[2][3] It is crucial to ensure thorough mixing of the inhibitor with the sample.
Q4: What are the optimal storage conditions for samples containing this compound?
A4: To minimize degradation, samples should be processed as quickly as possible after collection. If immediate processing is not possible, they should be stored at low temperatures. For short-term storage (a few hours), keeping samples on ice is recommended. For long-term storage, samples should be frozen at -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can the choice of solvent affect the stability of this compound?
A5: Yes, the choice of solvent is important. For reconstitution or dilution of standards and samples, use solvents with a neutral or slightly acidic pH. Avoid basic aqueous solutions, as they can directly catalyze the hydrolysis of the ester. Acetonitrile and methanol are common organic solvents used in sample preparation and are generally suitable.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound in plasma/serum samples. | Enzymatic Hydrolysis: Plasma esterases have converted the methyl ester to Oseltamivir Acid. | 1. Collect blood in tubes containing an esterase inhibitor (e.g., dichlorvos). 2. Process samples on ice and freeze at -80°C as quickly as possible. 3. Minimize the time samples spend at room temperature. |
| Inconsistent results between replicate samples. | Variable Degradation: Inconsistent handling of replicates is leading to different rates of degradation. | 1. Standardize the sample handling workflow for all replicates. 2. Ensure consistent timing between sample collection, processing, and analysis. 3. Use pre-chilled tubes and racks. |
| Degradation observed in standard solutions. | Inappropriate Solvent/Storage: The solvent is basic, or the standards are stored improperly. | 1. Prepare standard solutions in a neutral or slightly acidic buffer or an appropriate organic solvent like acetonitrile or methanol. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Peak corresponding to Oseltamivir Acid is observed in the chromatogram. | Hydrolysis: The presence of the acid is a direct indicator of ester degradation. | 1. Review all sample preparation steps for potential causes of hydrolysis (pH, temperature, enzyme activity). 2. Implement the preventative measures outlined in this guide. 3. If some conversion is unavoidable, ensure it is consistent across all samples and standards for accurate quantification. |
Stability Data
While specific quantitative stability data for this compound is not extensively published, the stability of the structurally similar Oseltamivir (ethyl ester) provides a valuable reference. The primary degradation pathway for both is ester hydrolysis.
Table 1: Stability of Oseltamivir (Ethyl Ester) in Human Plasma
| Storage Condition | Duration | Stability (% Remaining) | Reference |
| Room Temperature (25°C) without inhibitor | 4 hours | ~85% | [3] |
| On Ice (4°C) without inhibitor | 4 hours | ~98.4% | [3] |
| With Dichlorvos (esterase inhibitor) | 4 hours (at 4°C or 25°C) | >99% | [3] |
| Frozen at -80°C | 31 days | Stable | [5] |
| Three Freeze-Thaw Cycles | - | Stable | [5] |
Note: This data is for Oseltamivir (ethyl ester) and should be used as a guideline. The rate of hydrolysis for the methyl ester may vary but is expected to follow similar trends.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation to Minimize Degradation
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Materials:
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Blood collection tubes (e.g., EDTA tubes).
-
Esterase inhibitor solution (e.g., Dichlorvos in acetonitrile).
-
Pre-chilled microcentrifuge tubes.
-
Refrigerated centrifuge.
-
Ice bath.
-
-
Procedure:
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Prepare blood collection tubes by adding the esterase inhibitor. For example, add a sufficient volume of dichlorvos solution to achieve a final concentration of 200 µg/mL of blood.[3]
-
Collect the blood sample directly into the inhibitor-containing tube.
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Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood and the inhibitor.
-
Place the tube in an ice bath immediately.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
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Carefully transfer the supernatant (plasma) to pre-chilled and labeled microcentrifuge tubes.
-
If not proceeding immediately to extraction, store the plasma samples at -80°C.
-
Protocol 2: Plasma Sample Extraction for LC-MS/MS Analysis
-
Materials:
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Plasma sample (prepared as in Protocol 1).
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Internal Standard (IS) solution.
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Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
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Vortex mixer.
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Centrifuge.
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LC-MS vials.
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
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Add 10 µL of the internal standard solution and briefly vortex.
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Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
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Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an LC-MS vial.
-
Analyze immediately or store in the autosampler at 4°C for a short period before injection.
-
Visualizations
Caption: Key factors promoting the hydrolysis of this compound.
Caption: Workflow to minimize this compound degradation.
References
Addressing enantiomeric impurity in chiral synthesis of Oseltamivir Acid Methyl Ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to enantiomeric impurity in the chiral synthesis of Oseltamivir Acid Methyl Ester.
Troubleshooting Guide: Enantiomeric Impurity Issues
Enantiomeric purity is a critical quality attribute in the synthesis of oseltamivir, as different stereoisomers can have varied pharmacological and toxicological profiles.[1][2][3] This guide addresses common issues encountered during synthesis that can lead to suboptimal enantiomeric excess (e.e.).
| Issue | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (e.e.) in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) | 1. Suboptimal Ligand Choice: The structure of the chiral ligand has a significant effect on enantioselectivity.[4] 2. Incorrect Solvent Polarity: Solvent can influence the reaction's stereochemical outcome. Nonpolar solvents like toluene or THF may favor higher e.e. in some cases compared to polar aprotic solvents which can sometimes inhibit enantioselectivity.[5] 3. Reaction Temperature: Temperature can affect the selectivity of the catalyst. 4. Poor Quality of Reagents: Impurities in the starting material or catalyst can interfere with the reaction. 5. Competitive Hydrolysis: Some reagents, like TMS-phthalimide, can undergo competitive hydrolysis, reducing the efficiency of the main reaction.[6] | 1. Ligand Screening: Screen a variety of chiral phosphine or N,N-ligands to identify the optimal one for the specific substrate.[7] 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2) to find the best balance between reactivity and enantioselectivity.[8][9] 3. Temperature Control: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.[6] 4. Reagent Purification: Ensure all starting materials, solvents, and catalysts are pure and dry. 5. Anhydrous Conditions: Maintain rigorous anhydrous conditions to prevent hydrolysis of sensitive reagents. |
| Poor Diastereoselectivity in Reduction Steps | 1. Inappropriate Reducing Agent: The choice of reducing agent (e.g., NaBH4, LiAlH4) can significantly impact the diastereoselectivity based on steric hindrance and chelation control.[10][11][12] 2. Suboptimal Reaction Temperature: Reductions are often highly temperature-dependent. 3. Solvent Effects: The solvent can influence the conformation of the substrate and the transition state, affecting the facial selectivity of the hydride attack. | 1. Select the Right Reducing Agent: For chelation-controlled reductions, agents like Zn(BH4)2 may be effective. For sterically controlled reductions, bulky hydrides such as L-Selectride® may provide higher diastereoselectivity.[11] 2. Optimize Temperature: Perform the reaction at various temperatures (e.g., -78 °C, -40 °C, 0 °C) to determine the optimal condition for diastereoselectivity. 3. Solvent Screening: Evaluate different solvents to find one that favors the desired transition state. |
| Inaccurate Enantiomeric Excess (e.e.) Measurement by Chiral HPLC | 1. Poor Resolution of Enantiomers: The mobile phase composition may not be optimal for separating the enantiomers on the chosen chiral stationary phase. 2. Co-elution with Impurities: Other impurities in the sample may co-elute with one of the enantiomers, leading to an inaccurate e.e. value. 3. Incorrect Injection Solvent: The solvent used to dissolve the sample can affect peak shape and retention time if it is too different from the mobile phase.[13] 4. Column Degradation: The performance of the chiral stationary phase can degrade over time, especially with incompatible solvents.[14] | 1. Mobile Phase Optimization: Systematically vary the ratio of the solvents in the mobile phase (e.g., n-hexane, isopropanol, methanol) and the concentration of any additives (e.g., diethylamine) to improve resolution.[15][16] 2. Method Specificity: Spike the sample with known impurities to confirm that they do not interfere with the enantiomer peaks. 3. Use Mobile Phase as Injection Solvent: Whenever possible, dissolve the sample in the mobile phase to ensure good peak shape.[13] 4. Column Care: Use only recommended solvents for the specific chiral column and store it properly. |
| Difficulty in Purifying Enantiomers | 1. High Solubility of Both Enantiomers: In cases of low e.e., direct crystallization may not be effective if both enantiomers are highly soluble. 2. Formation of a Racemic Compound: Over 90% of chiral molecules crystallize as racemic compounds, making separation by direct crystallization challenging.[17] 3. Inefficient Chiral Chromatography: Preparative chiral HPLC can be expensive and time-consuming for large quantities. | 1. Diastereomeric Salt Formation: React the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[18] 2. Cocrystal Formation: Explore the formation of cocrystals with a chiral coformer to induce crystallization of one enantiomer.[18][19] 3. Enantioselective Liquid-Liquid Extraction (ELLE): Consider ELLE as an alternative separation technique, which uses a chiral selector in a biphasic system.[15][16][20][21][22] |
Signaling Pathways and Experimental Workflows
Logical Workflow for Addressing Enantiomeric Impurity
Caption: Logical workflow for managing enantiomeric purity.
Experimental Workflow for Chiral Purity Analysis and Purification
Caption: Workflow for chiral analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and how is it calculated?
A1: Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It represents the percentage of one enantiomer in excess of the other. It is calculated using the formula: e.e. (%) = (|[major enantiomer] - [minor enantiomer]| / ([major enantiomer] + [minor enantiomer])) x 100 For example, a mixture containing 95% of the desired (R)-enantiomer and 5% of the undesired (S)-enantiomer has an e.e. of 90%.[23][24]
Q2: What are the primary sources of enantiomeric impurity in the synthesis of Oseltamivir?
A2: Enantiomeric impurities in Oseltamivir synthesis typically arise from incomplete stereocontrol in key bond-forming reactions that establish the three stereocenters of the molecule.[5] These include asymmetric reactions like palladium-catalyzed allylic alkylations, Diels-Alder reactions, and aziridination steps, where the catalyst or chiral auxiliary may not provide perfect stereoselectivity.[4][6]
Q3: What is the most common method for determining the e.e. of this compound?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[15][16] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. This allows for accurate quantification of each enantiomer.
Q4: Can I use NMR spectroscopy to determine enantiomeric excess?
A4: Yes, NMR spectroscopy can be used to determine e.e., but it requires converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA), such as Mosher's acid chloride.[25][26][27][28] The resulting diastereomers will have distinct signals in the NMR spectrum (e.g., 1H, 19F, or 31P NMR), and the ratio of the integrals of these signals corresponds to the ratio of the enantiomers.[26][29]
Q5: My chiral HPLC method shows poor resolution between the enantiomer peaks. What should I do?
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of polar and non-polar solvents (e.g., isopropanol/hexane). A small change can have a large impact on selectivity.
-
Change the flow rate: Lowering the flow rate can sometimes improve resolution.
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Adjust the temperature: Running the column at a different temperature can affect the interactions between the analytes and the chiral stationary phase.
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Try a different chiral column: If optimization of the mobile phase is unsuccessful, a different type of chiral stationary phase may be necessary.[14][30]
Q6: Besides preparative HPLC, what other methods can be used to separate enantiomers on a larger scale?
A6: For larger-scale purification, diastereomeric salt crystallization is a classical and often cost-effective method.[18][19] This involves reacting the racemic mixture with an enantiomerically pure acid or base to form diastereomeric salts, which can then be separated based on differences in their solubility. Enantioselective liquid-liquid extraction and chiral crystallization techniques like preferential crystallization are also emerging as viable alternatives.[17][21][31]
Experimental Protocols
Chiral HPLC Method for Oseltamivir Enantiomeric Purity
This protocol is adapted from a validated method for the quantification of the (3S, 4S, 5R) enantiomeric impurity in oseltamivir phosphate.[15][16]
-
Chromatographic System:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Identify the peaks corresponding to the desired (3R, 4R, 5S) enantiomer and the undesired enantiomeric impurity based on their retention times (the undesired enantiomer may elute first).
-
Calculate the percentage of the enantiomeric impurity by area normalization.
-
Determination of Enantiomeric Excess by NMR Spectroscopy (General Protocol)
This protocol describes a general method using a chiral derivatizing agent for intermediates containing a hydroxyl or amine group.
-
Materials:
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride - Mosher's acid chloride)
-
Anhydrous deuterated solvent (e.g., CDCl3)
-
Anhydrous pyridine or another suitable base
-
The chiral alcohol or amine intermediate of Oseltamivir
-
-
Procedure:
-
In an NMR tube, dissolve a small amount (1-5 mg) of the chiral intermediate in approximately 0.5 mL of anhydrous CDCl3.
-
Add a small excess (1.1 to 1.5 equivalents) of anhydrous pyridine.
-
Add a slight excess (1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.
-
Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (monitor by TLC or a quick 1H NMR if necessary). The reaction is typically fast.
-
Acquire a high-resolution 1H or 19F NMR spectrum of the resulting diastereomeric mixture.
-
-
Analysis:
-
Identify a well-resolved signal (or set of signals) that is different for the two diastereomers. Protons or fluorine atoms close to the newly formed ester or amide bond are often good candidates.
-
Carefully integrate the corresponding peaks for each diastereomer.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. Calculate the e.e. from this ratio.
-
References
- 1. Stereoisomers of oseltamivir - synthesis, in silico prediction and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of enantioselectivity in palladium-catalyzed asymmetric allylic alkylation reactions using chiral N,N-ligands with different rigidity and flexibility - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. hwpi.harvard.edu [hwpi.harvard.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Chiral separation by enantioselective liquid–liquid extraction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. research.tudelft.nl [research.tudelft.nl]
- 18. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. Enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid enantiomers using chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmaguru.co [pharmaguru.co]
- 24. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 25. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 26. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: LC-MS/MS Analysis of Oseltamivir Acid and its Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Oseltamivir Acid and its related esters, including the prodrug Oseltamivir and Oseltamivir Acid Methyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in the LC-MS/MS analysis of oseltamivir and its metabolites in biological samples?
A1: The primary cause of matrix effects is the co-elution of endogenous components from the biological matrix (e.g., plasma, urine) with the analyte of interest.[1] These components, such as phospholipids and salts, can interfere with the ionization of oseltamivir and its metabolites in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] Electrospray ionization (ESI) is particularly susceptible to these effects.
Q2: How can I minimize matrix effects during sample preparation for oseltamivir analysis?
A2: Effective sample preparation is crucial for minimizing matrix effects. Common strategies include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components. Oasis® HLB cartridges are frequently used for the extraction of oseltamivir and its metabolites from plasma.[3]
-
Protein Precipitation (PPT): A simpler and faster method, though it may be less effective at removing all matrix components compared to SPE. Acetonitrile is commonly used as the precipitation solvent.
-
Liquid-Liquid Extraction (LLE): This technique can also be used to separate the analytes from the matrix.
The choice of method depends on the required sensitivity and the complexity of the matrix. For high sensitivity and minimal matrix effects, SPE is often the preferred method.
Q3: What is a suitable internal standard (IS) for the quantitative analysis of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte. For oseltamivir and its active metabolite, oseltamivir carboxylate, deuterated analogs (e.g., oseltamivir-d5 and oseltamivir carboxylate-C13-d3) are commonly used and have been shown to effectively compensate for matrix effects.[1] If a stable isotope-labeled standard for this compound is not available, a structurally similar compound with similar chromatographic and ionization behavior could be considered, though this is less ideal.
Q4: What are the typical LC-MS/MS parameters for the analysis of oseltamivir and its metabolites?
A4: A common approach involves reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Column: A C18 column, such as a Symmetry C18, is frequently used.[1]
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate is typical. For example, a mobile phase of 10 mM ammonium formate and acetonitrile (30:70, v/v) has been successfully used.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred.
-
MS/MS Transitions: For quantification, multiple reaction monitoring (MRM) is used. The specific precursor-to-product ion transitions need to be optimized for your instrument. For oseltamivir, a common transition is m/z 313.1 → 166.2, and for oseltamivir carboxylate, m/z 285.1 → 138.1.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of oseltamivir compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Basic analytes like oseltamivir can interact with residual silanol groups on the column, causing peak tailing. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a newer, high-purity silica column can also help.[4] |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume. |
| Extra-column Volume | Excessive tubing length or dead volume in fittings can cause peak broadening. Use tubing with a small internal diameter and ensure all connections are properly made. |
| Contamination | A buildup of contaminants on the column or in the system can affect peak shape. Flush the column with a strong solvent or consider replacing it if flushing is ineffective. |
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Cleanup | Co-eluting matrix components are a primary cause of ion suppression. Optimize your sample preparation method. Consider switching from protein precipitation to solid-phase extraction for a cleaner sample. |
| Chromatographic Co-elution | If interfering compounds elute at the same time as your analyte, modify the chromatographic conditions. Adjust the mobile phase gradient to better separate the analyte from matrix components. |
| Inappropriate Internal Standard | The internal standard should co-elute with the analyte to effectively compensate for matrix effects. A stable isotope-labeled internal standard is the best choice. |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions. |
Issue 3: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Incorrect MS/MS Parameters | Ensure that the precursor and product ion masses, as well as other MS parameters like collision energy and declustering potential, are correctly optimized for this compound. |
| Sample Degradation | Oseltamivir (the prodrug) can be susceptible to hydrolysis. Ensure proper sample handling and storage conditions. The use of esterase inhibitors like dichlorvos in plasma samples can prevent the metabolism of oseltamivir.[1] |
| Poor Ionization | The choice of mobile phase and modifier can significantly impact ionization efficiency. Optimize the mobile phase pH and the concentration of additives like formic acid. A very low concentration of a mobile phase modifier can sometimes improve ionization efficiency.[2] |
| Instrumental Issues | Check for leaks in the LC system, ensure the spray needle is not clogged, and verify that the mass spectrometer is properly tuned and calibrated. |
Data Presentation: Quantitative Analysis of Matrix Effects
The following table summarizes the internal standard normalized matrix factor for oseltamivir (OST) and oseltamivir carboxylate (OSTC) at different quality control (QC) levels, as an example of how to present quantitative matrix effect data. A value close to 1.0 indicates minimal matrix interference.[1]
| Analyte | QC Level | Mean Area Response (Unextracted) | Mean Area Response (Neat Standard) | Internal Standard Normalized Matrix Factor |
| Oseltamivir | LQC | 12345 | 12400 | 0.99 |
| MQC | 67890 | 67500 | 1.01 | |
| HQC | 123456 | 121000 | 1.02 | |
| Oseltamivir Carboxylate | LQC | 23456 | 23700 | 0.99 |
| MQC | 89012 | 90800 | 0.98 | |
| HQC | 156789 | 158400 | 0.99 |
Note: The data in this table is illustrative and based on findings from a study on oseltamivir and oseltamivir carboxylate.[1] Actual values will vary depending on the specific experimental conditions.
Experimental Protocols
Key Experiment: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of oseltamivir and its metabolites from human plasma.
-
Sample Pre-treatment: To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution. Vortex for 15 seconds.
-
Acidification: Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.
-
Centrifugation: Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.[1]
-
SPE Cartridge Conditioning: Condition an Orochem DVB-LP (1 cc, 30 mg) extraction cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1% formic acid in water.[1]
-
Elution: Elute the analytes and internal standard with 0.2 mL of a solution of acetonitrile and water (70:30, v/v) containing 0.1 mg/mL dichlorvos.[1]
-
Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Oseltamivir Analysis.
Troubleshooting Logic for Ion Suppression
Caption: Ion Suppression Troubleshooting.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 4. scribd.com [scribd.com]
Avoiding the use of hazardous azide reagents in Oseltamivir synthesis
Welcome to the technical support center for the synthesis of Oseltamivir, focusing on modern, safer methodologies that avoid the use of hazardous azide reagents. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical antiviral agent. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to support your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with using azide reagents in Oseltamivir synthesis?
A1: Sodium azide (NaN₃) and other azide compounds are acutely toxic and potentially explosive, especially when in contact with heavy metals or upon heating. The generation of hydrazoic acid (HN₃), a highly toxic and explosive gas, during the reaction workup also poses a significant inhalation risk. These hazards necessitate specialized handling procedures and equipment, making azide-based routes less desirable for large-scale and environmentally friendly production.
Q2: What are the main classes of azide-free synthesis routes for Oseltamivir?
A2: Several innovative azide-free routes have been developed. The most prominent strategies include:
-
Synthesis from Diethyl D-tartrate: This approach utilizes an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wodsworth-Emmons (HWE) reaction to construct the cyclohexene ring.[1][2]
-
Synthesis from Epoxides: This method involves the transformation of a key epoxide intermediate into a 1,2-diamino compound using reagents like allylamine, followed by deallylation.[3]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This strategy employs a palladium catalyst to introduce a nitrogen nucleophile, achieving high stereoselectivity.[4]
-
Rhodium-Catalyzed Aziridination: This route utilizes a rhodium catalyst for the direct aziridination of a diene system to install the required amino groups.
Q3: How do the yields of azide-free routes compare to the traditional azide-based synthesis?
A3: Several azide-free routes report overall yields that are comparable to or even exceed the traditional azide-based process. For instance, the synthesis from the key epoxide precursor using allylamine has an overall yield of 35-38%, which is an improvement over the 27-29% yield of the corresponding azide route.[3] An eight-step synthesis featuring a Pd-catalyzed AAA and a Rh-catalyzed aziridination reports an overall yield of 30%.
Troubleshooting Guides
Asymmetric Aza-Henry Reaction Route
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield in Aza-Henry Reaction | - Inactive catalyst- Poor quality of reagents (imine or nitroalkane)- Suboptimal reaction temperature or time | - Ensure the catalyst is freshly prepared or properly stored.- Purify the imine and nitroalkane before use.- Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. |
| Low Enantioselectivity | - Racemization of the product- Inappropriate catalyst or ligand- Incorrect solvent polarity | - Perform the reaction at a lower temperature to minimize racemization.- Screen different chiral ligands and catalysts.- Experiment with solvents of varying polarity to find the optimal medium for stereocontrol. |
| Domino Nitro-Michael/HWE Reaction Fails or Gives Low Yield | - Inactive base- Steric hindrance in the substrate- Unfavorable reaction conditions for the cyclization | - Use a freshly prepared solution of a strong, non-nucleophilic base (e.g., DBU).- If steric hindrance is an issue, consider modifying the protecting groups.- Optimize the temperature and reaction time; some domino reactions require elevated temperatures to proceed efficiently. |
Epoxide Opening Route with Allylamine
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Epoxide Ring Opening | - Insufficient amount of Lewis acid catalyst- Low reaction temperature | - Increase the loading of the MgBr₂·OEt₂ catalyst.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Regioisomeric Byproducts | - Nucleophilic attack at the wrong carbon of the epoxide | - While the desired regioselectivity is generally high, purification by column chromatography may be necessary if significant amounts of the regioisomer are formed. |
| Low Yield in Pd/C-Catalyzed Deallylation | - Catalyst poisoning- Inefficient hydrogen transfer | - Ensure the substrate is free of impurities that could poison the palladium catalyst.- Use a reliable hydrogen source and ensure proper mixing to facilitate the reaction. |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Reaction Conversion | - Inactive palladium catalyst- Poor choice of ligand- Unsuitable base or solvent | - Use a fresh source of the palladium precursor.- Screen a variety of chiral ligands to find one that is optimal for the specific substrate.- Optimize the base and solvent system; the nature of both can significantly impact the reaction rate and selectivity. |
| Low Enantioselectivity | - Poor chiral induction from the ligand- Racemization of the product under the reaction conditions | - Employ a ligand known to provide high enantioselectivity in similar AAA reactions.- Lowering the reaction temperature can sometimes improve enantioselectivity. |
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reactions | Number of Steps | Overall Yield (%) | Reference |
| Traditional Azide Route | (-)-Shikimic Acid | Azide displacement, Azide reduction | ~12 | 27-29 | [3] |
| Azide-Free Epoxide Route | Key Epoxide Intermediate | Epoxide opening with allylamine, Pd/C deallylation | 5 (from epoxide) | 35-38 | [3] |
| Azide-Free Tartrate Route | Diethyl D-tartrate | Asymmetric aza-Henry, Domino nitro-Michael/HWE | 11 | Not explicitly stated in abstract | [1][2] |
| Azide-Free Pd-AAA/Rh-aziridination | Commercially available lactone | Pd-catalyzed AAA, Rh-catalyzed aziridination | 8 | 30 |
Experimental Protocols
Key Experiment: Azide-Free Transformation of Epoxide to 1,2-Diamino Compound[3]
Step 1: Epoxide Ring Opening with Allylamine
-
To a solution of the key epoxide precursor (1 equivalent) in a suitable solvent (e.g., acetonitrile/methyl tert-butyl ether) is added catalytic MgBr₂·OEt₂ (0.1 equivalents).
-
Allylamine (2 equivalents) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is worked up by stirring with 1 M aqueous ammonium sulfate. The organic layer is separated, dried, and concentrated to yield the 1,2-amino alcohol.
Step 2: Pd/C-Catalyzed Deallylation
-
The amino alcohol from the previous step is dissolved in a suitable solvent (e.g., ethanol).
-
Pd/C (10 mol %) is added as the catalyst, and ethanolamine is used as a promoter.
-
The reaction is carried out under a hydrogen atmosphere (e.g., balloon pressure).
-
After completion (monitored by TLC), the catalyst is filtered off, and an acidic workup yields the deprotected 1,2-amino alcohol.
Visualizations
Caption: Workflow of two major azide-free synthesis routes to Oseltamivir.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
Improving the efficiency of the enzymatic conversion of Oseltamivir Acid Methyl Ester
Welcome to the technical support center for the enzymatic conversion of Oseltamivir Acid Methyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during this critical synthesis step.
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the enzymatic conversion of this compound and its precursors?
A1: The most frequently cited enzymes for related transformations in oseltamivir synthesis are Pig Liver Esterase (PLE) and lipases, such as those from Aspergillus oryzae.[1] These are typically used for the desymmetrization of meso-diester intermediates, a key step in establishing the correct stereochemistry of the final product.
Q2: What are the key parameters to control for a successful enzymatic conversion?
A2: The critical parameters to control are pH, temperature, enzyme concentration, substrate concentration, and the absence of inhibitors.[2][3] Enzymes are highly sensitive to their environment, and even small deviations from optimal conditions can significantly impact reaction rate and yield.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the starting material (this compound) and the appearance of the product (Oseltamivir Acid).[4][5][6] Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.
Q4: What is enzyme immobilization and how can it improve the efficiency of the conversion?
A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support. This technique can enhance the enzyme's stability at different temperatures and pH values, improve its resistance to organic solvents, and allow for easier separation from the reaction mixture, enabling its reuse.[7][8][9][10] This can lead to a more cost-effective and efficient process.
Q5: What are some common causes of low enantioselectivity in this enzymatic reaction?
A5: Low enantioselectivity can be caused by several factors, including suboptimal reaction temperature, incorrect pH, or the presence of co-solvents that alter the enzyme's conformation.[11] In some cases, lowering the reaction temperature can enhance enantioselectivity.[12]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the enzymatic conversion of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Conversion | Incorrect pH: The pH of the reaction mixture is outside the optimal range for the enzyme.[3][13] | - Verify the pH of your buffer and reaction mixture. - Adjust the pH to the optimal range for the specific lipase or esterase being used (typically between 7.0 and 8.5 for many lipases).[13] |
| Incorrect Temperature: The reaction temperature is too high or too low.[3][13] | - Ensure the reaction is running at the optimal temperature for the enzyme. Most lipases have an optimal temperature between 30°C and 50°C.[14] - Avoid high temperatures that can lead to enzyme denaturation. | |
| Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling. | - Use a fresh batch of enzyme. - Ensure the enzyme has been stored at the recommended temperature. | |
| Presence of Inhibitors: The substrate or solvent may contain impurities that inhibit the enzyme.[15] | - Use high-purity substrates and solvents. - Consider purifying the starting material if impurities are suspected. | |
| Low Yield | Sub-optimal Substrate Concentration: The concentration of this compound may be too high, leading to substrate inhibition, or too low for an efficient reaction rate. | - Perform a substrate concentration optimization experiment to find the ideal concentration. |
| Reaction Equilibrium: The forward reaction may be limited by the accumulation of the product. | - If applicable, consider removing the product from the reaction mixture as it is formed. | |
| Enzyme Denaturation over Time: The enzyme may not be stable under the reaction conditions for the entire duration. | - Consider using an immobilized enzyme for improved stability.[7][8] - Perform a time-course experiment to determine the optimal reaction time before significant enzyme deactivation occurs. | |
| Low Enantioselectivity | Sub-optimal Temperature: The reaction temperature may be too high, reducing the enzyme's ability to differentiate between enantiomers. | - Try running the reaction at a lower temperature.[12] This can sometimes significantly improve enantioselectivity, although it may decrease the reaction rate. |
| Incorrect Solvent System: The choice of co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[11] | - If using a co-solvent, screen different solvents to find one that promotes high enantioselectivity. | |
| pH is not Optimal for Selectivity: The pH that is optimal for activity may not be the same as the pH that is optimal for enantioselectivity. | - Perform a pH screening experiment, analyzing both conversion and enantiomeric excess to find the best balance. | |
| Difficulty in Product Isolation | Emulsion Formation: Vigorous stirring of a biphasic aqueous-organic system can lead to the formation of stable emulsions. | - Reduce the stirring speed. - Consider using an immobilized enzyme to simplify the work-up process. |
| Co-elution of Substrate and Product: Incomplete separation of the starting material and product during chromatographic purification. | - Optimize the HPLC or column chromatography conditions (e.g., mobile phase composition, gradient) for better separation.[4][5] |
Data Presentation
Table 1: Effect of pH on Relative Lipase Activity
| pH | Relative Activity (%) |
| 4.0 | 45 |
| 5.0 | 60 |
| 6.0 | 85 |
| 7.0 | 100 |
| 8.0 | 95 |
| 9.0 | 70 |
| 10.0 | 50 |
Note: Data are generalized from typical lipase behavior and should be optimized for the specific enzyme used.[3][13]
Table 2: Effect of Temperature on Relative Lipase Activity
| Temperature (°C) | Relative Activity (%) |
| 20 | 40 |
| 30 | 75 |
| 40 | 100 |
| 50 | 80 |
| 60 | 50 |
| 70 | 20 |
Note: Data are generalized from typical lipase behavior and should be optimized for the specific enzyme used.[3][13]
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis of this compound
-
Reaction Setup:
-
To a temperature-controlled reaction vessel, add a phosphate buffer solution (e.g., 0.1 M, pH 7.5).
-
Dissolve the this compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, acetone) if it is not fully soluble in the buffer. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.
-
Add the substrate solution to the buffer with stirring.
-
-
Enzyme Addition:
-
Once the reaction mixture has reached the desired temperature (e.g., 40°C), add the lipase or esterase (e.g., Pig Liver Esterase or Aspergillus oryzae lipase). The optimal enzyme loading should be determined experimentally.
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature with constant, gentle stirring.
-
At regular intervals, withdraw small aliquots of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot immediately (e.g., by adding a strong acid or a water-miscible organic solvent like acetonitrile).
-
Analyze the aliquot by HPLC to determine the conversion of the starting material and the formation of the product.
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion, stop the reaction by adjusting the pH (e.g., acidifying to pH 2-3) to precipitate the enzyme.
-
Filter off the precipitated enzyme.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the pure Oseltamivir Acid.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 7.0) and a polar organic solvent (e.g., acetonitrile or methanol).[4][5] A typical starting point could be a 70:30 mixture of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute the quenched reaction aliquot with the mobile phase before injection.
Visualizations
Caption: Experimental workflow for enzymatic conversion.
Caption: Troubleshooting logic for enzymatic conversion.
Caption: Biochemical pathway of enzymatic hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancing Lipase Immobilization via Physical Adsorption: Advancements in Stability, Reusability, and Industrial Applications for Sustainable Biotechnological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immobilization of Lipase from Thermomyces Lanuginosus and Its Glycerolysis Ability in Diacylglycerol Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the stability of an unstable lipase by applying different immobilization strategies for the selective hydroly… [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Purification and characterization of a lipase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Oseltamivir and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate. Oseltamivir is administered as a prodrug, typically Oseltamivir Phosphate, which is metabolized in the body to its active form. A key precursor in the synthesis and metabolism of the active form is Oseltamivir Acid Methyl Ester, which is converted to Oseltamivir Acid (Oseltamivir Carboxylate) by the enzyme carboxylesterase 1 (CES1).[1] The analytical methods detailed below are essential for researchers involved in the synthesis, formulation, quality control, and pharmacokinetic studies of Oseltamivir.
Comparison of Validated Analytical Methods
The two most prevalent and robust analytical techniques for the quantification of Oseltamivir and its metabolites are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Data Summary
The following tables summarize the performance characteristics of representative validated HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of HPLC-UV Methods for Oseltamivir Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Oseltamivir Phosphate | Oseltamivir Phosphate | Oseltamivir Phosphate |
| Matrix | Bulk Drug & Capsules | Bulk Drug & Capsules | Pharmaceutical Preparations |
| Linearity Range | 100-1600 µg/mL | 70-130 µg/mL[2] | 4-24 µg/mL[3] |
| Correlation Coefficient (r²) | 0.998 | 0.999[2] | - |
| Limit of Detection (LOD) | 2.98 µg/mL[4] | - | - |
| Limit of Quantification (LOQ) | 9.98 µg/mL[4] | - | - |
| Accuracy (% Recovery) | 99.79-101.30%[4] | - | 99.32-99.97%[3] |
| Precision (%RSD) | 0.5%[4] | <2%[2] | <2.0%[3] |
Table 2: Comparison of LC-MS/MS Methods for Oseltamivir and Oseltamivir Carboxylate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Oseltamivir & Oseltamivir Carboxylate | Oseltamivir & Oseltamivir Carboxylate | Oseltamivir |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | Oseltamivir: 0.5–200 ng/mL, Oseltamivir Carboxylate: 2.0–800 ng/mL[5] | Oseltamivir: 2.08-241.12 ng/mL, Oseltamivir Carboxylic Acid: 10.8-1251.8 ng/mL[1] | 0.3-200 ng/mL |
| Correlation Coefficient (r²) | ≥0.9976[5] | - | 0.9937 |
| Limit of Detection (LOD) | - | - | 0.08 ng/mL |
| Limit of Quantification (LOQ) | Oseltamivir: 0.5 ng/mL, Oseltamivir Carboxylate: 2.0 ng/mL[5] | - | 0.30 ng/mL |
| Accuracy (% of Nominal) | - | - | 97-105% |
| Precision (%CV) | - | - | <10% |
| Extraction Recovery | Oseltamivir: 94.4%, Oseltamivir Carboxylate: 92.7%[5] | - | ≥89% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Oseltamivir Phosphate in Bulk and Capsules
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV-Visible detector.
-
Column : X terra C18, 150 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase : A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 (v/v) ratio.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 237 nm.[4]
-
Injection Volume : 20 µL.
-
Temperature : Ambient.
-
Sample Preparation :
-
A standard stock solution is prepared by dissolving a known amount of Oseltamivir Phosphate reference standard in the mobile phase.
-
For capsule analysis, the contents of the capsules are accurately weighed, dissolved in the mobile phase, sonicated, and diluted to a suitable concentration.
-
All solutions are filtered through a 0.45 µm nylon filter before injection.
-
LC-MS/MS Method for Simultaneous Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma
-
Instrumentation : A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : Symmetry C18, 100 mm × 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase : A mixture of 10 mM ammonium formate and acetonitrile in a 30:70 (v/v) ratio.[5]
-
Flow Rate : 1.0 mL/min.[5]
-
Ionization Mode : Positive Electrospray Ionization (ESI+).[6]
-
MRM Transitions :
-
Sample Preparation (Solid Phase Extraction - SPE) :
-
Human plasma samples are thawed and vortexed.
-
An internal standard (deuterated analogs of Oseltamivir and Oseltamivir Carboxylate) is added to the plasma.
-
The samples are loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interferences.
-
The analytes are eluted with an appropriate solvent, and the eluate is injected into the LC-MS/MS system.[5]
-
Visualizations
Metabolic Pathway of Oseltamivir
The following diagram illustrates the conversion of the Oseltamivir prodrug to its active form.
General Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical steps involved in the bioanalytical workflow for quantifying Oseltamivir and its metabolites in biological matrices.
References
- 1. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Oseltamivir Prodrug vs. Its Active Metabolite: A Comparative Analysis of Neuraminidase Inhibition
A deep dive into the functional differences between Oseltamivir Acid Methyl Ester and its active form, Oseltamivir Carboxylate, reveals a stark contrast in their ability to inhibit the influenza neuraminidase enzyme. This guide provides a comprehensive comparison of their activities, supported by experimental data and detailed methodologies for researchers in virology and drug development.
Oseltamivir, widely known by its brand name Tamiflu®, is administered as an inactive prodrug, this compound. Following oral administration, it is rapidly absorbed and extensively converted by hepatic and plasma esterases into its pharmacologically active metabolite, Oseltamivir Carboxylate.[1][2] This conversion is critical for its antiviral efficacy, as the carboxylate form is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme, which is essential for the release of newly formed virus particles from infected cells and the subsequent spread of infection.[3][4]
Quantitative Comparison of In Vitro Activity
The inhibitory activities of this compound and Oseltamivir Carboxylate against influenza neuraminidase have been evaluated in both enzymatic and cell-based assays. The data clearly demonstrates the superior potency of the active metabolite.
| Compound | Assay Type | Virus Strain(s) | IC50 / EC50 Range | Reference(s) |
| This compound (Prodrug) | Neuraminidase Inhibition Assay | H1N1 | 631 - 1,170 nM | [5] |
| H3N2 | 39.2 - 221 nM | [5] | ||
| Cell-Based Antiviral Assay (MDCK cells) | Influenza A | 180.3 µM (180,300 nM) | [6] | |
| Oseltamivir Carboxylate (Active Metabolite) | Neuraminidase Inhibition Assay | H1N1 | 0.658 - 2.39 nM | [5] |
| H3N2 | 0.706 - 3.44 nM | [5] | ||
| Influenza B | ~13 nM | [6] | ||
| Cell-Based Antiviral Assay (MDCK cells) | Influenza A | 18.99 µM (18,990 nM) | [6] | |
| Influenza A (H1N1) | 0.0112 nM | [7] | ||
| Influenza B | 0.00114 nM | [7] | ||
| Table 1: Comparative in vitro activity of this compound and Oseltamivir Carboxylate. IC50 (50% inhibitory concentration) values are from neuraminidase inhibition assays, while EC50 (50% effective concentration) values are from cell-based antiviral assays. |
The data unequivocally shows that Oseltamivir Carboxylate is significantly more potent in inhibiting the neuraminidase enzyme, with IC50 values in the low nanomolar range. In contrast, the prodrug, this compound, exhibits substantially weaker activity in the high nanomolar to micromolar range in the same enzymatic assay.[5] A similar trend is observed in cell-based assays, where the prodrug is approximately 100-fold less potent than its active metabolite in inhibiting viral replication.
Pharmacokinetic Profile: The Journey from Prodrug to Active Inhibitor
The pharmacokinetic properties of oseltamivir highlight the efficiency of its conversion to the active carboxylate form.
| Parameter | This compound (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | ~4 hours | [1] |
| Elimination Half-life (t1/2) | 1 - 1.5 hours | 6 - 10 hours | [1][8] |
| Plasma Protein Binding | ~42% | <3% | [1] |
| Table 2: Key pharmacokinetic parameters of this compound and Oseltamivir Carboxylate in humans. |
Following oral administration, oseltamivir is rapidly absorbed and hydrolyzed to oseltamivir carboxylate.[1] The active metabolite has a longer half-life, ensuring sustained therapeutic concentrations to inhibit viral replication.[1][8]
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza virus stock
-
2’-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Test compounds (this compound and Oseltamivir Carboxylate)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a standardized amount of influenza virus to each well, except for the blank and no-virus control wells.
-
Add the diluted test compounds to the wells containing the virus and incubate for a specified period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.
-
Calculate the percent inhibition of neuraminidase activity for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell-Based Antiviral Assays
1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Test compounds
-
Cell culture medium
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compounds.
-
Infect the confluent cell monolayers with a known amount of influenza virus in the presence of the diluted test compounds.
-
After an adsorption period (e.g., 1-2 hours), remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) with the respective compound concentrations.
-
Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Fix the cells with a fixative (e.g., formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent reduction in plaque number for each compound concentration and determine the EC50 value, the concentration that reduces the plaque number by 50%.[1][9][10]
2. Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of a compound to protect cells from the virus-induced cell death.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Test compounds
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, neutral red, or ATP-based assay)
Procedure:
-
Seed MDCK cells in 96-well plates.
-
Prepare serial dilutions of the test compounds.
-
Infect the cells with influenza virus in the presence of the diluted test compounds.
-
Incubate the plates for 2-3 days at 37°C until CPE is observed in the virus control wells.
-
Assess cell viability using a suitable reagent. The absorbance or luminescence is proportional to the number of viable cells.
-
Calculate the percent protection from CPE for each compound concentration and determine the EC50 value.[11][12]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. 2.7. Plaque Reduction Assay [bio-protocol.org]
- 2. utp-solution.com [utp-solution.com]
- 3. hemagglutinin-precursor.com [hemagglutinin-precursor.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination activity of neuraminidase inhibitor oseltamivir and α-tocopherol in influenza virus A (H3N2) infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 12. Viral CPE assay. [bio-protocol.org]
A Comparative Guide to Enantiomeric Purity Analysis of Oseltamivir Acid Methyl Ester
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical compounds is a critical step in development and quality control. Oseltamivir, the active component in the antiviral medication Tamiflu®, possesses three chiral centers, making stereoselective analysis essential. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity analysis of Oseltamivir Acid Methyl Ester, alongside alternative techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
The primary focus of this guide is a well-documented chiral HPLC method, with supporting experimental data. While specific, detailed applications of SFC and CE for this compound are not as readily available in published literature, this guide presents plausible methodologies for these techniques based on their established capabilities for separating chiral pharmaceuticals. The performance data for SFC and CE is therefore illustrative of the typical results expected for such analyses.
Comparison of Analytical Techniques
The enantiomeric separation of this compound can be effectively achieved using several analytical techniques. The choice of method often depends on factors such as available instrumentation, desired speed of analysis, and the specific requirements of the analytical challenge.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Typical Chiral Selector | Polysaccharide-based chiral stationary phases (e.g., Chiralpak IC-3). | Polysaccharide-based chiral stationary phases (similar to HPLC). | Cyclodextrins and their derivatives. |
| Speed of Analysis | Moderate, with typical run times of 15-30 minutes. | Fast, with typical run times of less than 10 minutes. | Very fast, with typical run times of 5-15 minutes. |
| Solvent Consumption | High, utilizes organic solvents like n-hexane and alcohols. | Low, primarily uses supercritical CO2 with small amounts of organic co-solvents. | Very low, uses minimal amounts of aqueous buffers. |
| Resolution | Generally high, with reported resolutions >3.0 for oseltamivir enantiomers.[1][2][3][4] | Typically high and often superior to HPLC for some compounds. | Can be very high, highly dependent on the choice and concentration of the chiral selector. |
| Sensitivity (LOD/LOQ) | Good, with reported LOD of 0.005% w/w and LOQ of 0.035% w/w for the oseltamivir enantiomeric impurity.[1][2][3][4] | Generally good, often enhanced by coupling with mass spectrometry. | Can be lower than HPLC and SFC with UV detection, but can be improved with advanced detection techniques. |
| Environmental Impact | Higher due to the use of large volumes of organic solvents. | Lower ("greener") due to the use of supercritical CO2. | Lowest due to minimal solvent usage. |
Experimental Protocols
Detailed methodologies for the enantiomeric purity analysis of this compound using chiral HPLC, and representative protocols for chiral SFC and chiral CE are provided below.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated protocol for the analysis of Oseltamivir Phosphate and is expected to be highly effective for the methyl ester derivative with minor modifications in sample preparation.[1][2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2, v/v/v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1][2] |
| Detection | UV at 225 nm[1][2] |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Diluent | Methanol |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Performance Data:
| Parameter | Value |
| Resolution (Rs) | > 3.0[1][2][3] |
| Retention Time (tR1) | ~11.5 min (Oseltamivir enantiomer) |
| Retention Time (tR2) | ~13.2 min (Oseltamivir)[3] |
| Linearity Range | 0.035–0.300% w/w[1][2][3] |
| Limit of Detection (LOD) | 0.005% w/w[1][2][3] |
| Limit of Quantification (LOQ) | 0.035% w/w[1][2][3] |
| Recovery | 91-94%[1][2][3] |
Method 2: Chiral Supercritical Fluid Chromatography (SFC) (Illustrative)
This hypothetical method is based on common practices in chiral SFC for the analysis of pharmaceutical compounds.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak IC (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Supercritical CO2 and Methanol with 0.1% Diethylamine (Gradient or Isocratic) |
| Flow Rate | 3.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 40°C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| Diluent | Methanol |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Illustrative Performance Data:
| Parameter | Expected Value |
| Resolution (Rs) | > 2.5 |
| Retention Time (tR1) | ~3.5 min |
| Retention Time (tR2) | ~4.2 min |
| Linearity Range | 0.05 - 0.5% w/w |
| Limit of Detection (LOD) | ~0.01% w/w |
| Limit of Quantification (LOQ) | ~0.05% w/w |
| Recovery | 95-105% |
Method 3: Chiral Capillary Electrophoresis (CE) (Illustrative)
This hypothetical method is based on the principles of cyclodextrin-modified capillary electrophoresis for chiral separations.
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused-silica capillary (50 µm i.d., 60 cm total length) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Detection | UV at 220 nm |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the background electrolyte to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before analysis.
Illustrative Performance Data:
| Parameter | Expected Value |
| Resolution (Rs) | > 2.0 |
| Migration Time (tR1) | ~6.8 min |
| Migration Time (tR2) | ~7.5 min |
| Linearity Range | 0.1 - 1.0% w/w |
| Limit of Detection (LOD) | ~0.03% w/w |
| Limit of Quantification (LOQ) | ~0.1% w/w |
| Recovery | 90-110% |
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the enantiomeric purity analysis of this compound by chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis.
The logical relationship between the analytical techniques can be visualized as a decision-making process based on analytical needs.
Caption: Method Selection Logic.
References
- 1. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Oseltamivir Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Oseltamivir, a cornerstone in the management of influenza, is administered as an ethyl ester prodrug, oseltamivir phosphate (Tamiflu®), to enhance its oral bioavailability. The conversion of this prodrug to its active form, oseltamivir carboxylate, is a critical step governed by metabolic enzymes, primarily carboxylesterases in the liver. The efficiency of this bioactivation directly influences the therapeutic efficacy of the drug. This guide provides a comparative overview of the metabolic stability of the conventional ethyl ester prodrug and other investigational ester-based prodrugs of oseltamivir, supported by experimental data and detailed protocols.
Comparative Metabolic Stability Data
The metabolic stability of a prodrug is a key determinant of its pharmacokinetic profile. It dictates the rate of conversion to the active drug, influencing the onset and duration of therapeutic action. The following table summarizes the available quantitative data on the metabolic stability of different oseltamivir ester prodrugs. It is important to note that direct, head-to-head comparative studies for a homologous series of simple alkyl esters (e.g., methyl, ethyl, propyl) are not extensively available in publicly accessible literature. The data presented here is compiled from various studies, and experimental conditions should be considered when making comparisons.
| Prodrug | System | Key Stability Parameter | Value | Reference |
| Oseltamivir Phosphate (Ethyl Ester) | Human Plasma | Half-life (t½) | 1-3 hours | [1][2] |
| Human Liver Microsomes | Hydrolysis | Rapidly hydrolyzed | [3] | |
| Amidoxime Ethyl Ester Derivative | In vivo (rats) | Oral Bioavailability | 31% (comparable to Oseltamivir at 36%) | |
| Guanidine Cyclic Diimide Prodrugs (OSC-GCDIs) | Phosphate Buffer (pH 7.4) | Half-life (t½) | Ranging from 14.1 minutes to >8 hours depending on the specific GCDI structure |
Note: The stability of OSC-GCDI prodrugs was shown to be pH-dependent, with greater stability at lower pH values. The oral bioavailability of the amidoxime ethyl ester derivative in rats suggests efficient conversion to the active form, though specific in vitro metabolic stability data was not provided in the reviewed literature.
Experimental Protocols
Accurate assessment of metabolic stability is crucial in prodrug development. Below are detailed methodologies for key in vitro experiments commonly employed to evaluate the metabolic fate of ester prodrugs.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This assay evaluates the susceptibility of a prodrug to metabolism by hepatic enzymes, primarily cytochrome P450s and carboxylesterases.
Materials:
-
Test prodrug and positive control (e.g., a known rapidly metabolized ester prodrug)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add phosphate buffer.
-
Add the test prodrug to the buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add human liver microsomes to the mixture (final protein concentration typically 0.5-1 mg/mL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in duplicate or triplicate wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate/tubes at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent prodrug against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
In Vitro Stability Assessment in Human Plasma
This assay determines the stability of a prodrug in the presence of plasma esterases and other enzymes.
Materials:
-
Test prodrug and positive control (e.g., a compound known to be rapidly hydrolyzed in plasma)
-
Pooled human plasma (heparinized or EDTA-anticoagulated)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add human plasma.
-
Add the test prodrug to the plasma to achieve the desired final concentration (e.g., 1 µM).
-
-
Time-course Incubation:
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction in duplicate or triplicate wells by adding a volume (typically 2-3 times the sample volume) of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents the initial concentration.
-
-
Sample Processing:
-
Vortex the samples to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate/tubes at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent prodrug remaining at each time point relative to the 0-minute sample.
-
Plot the percentage of remaining prodrug against time to determine the degradation profile.
-
If the degradation follows first-order kinetics, calculate the half-life (t½) as described in the liver microsome assay protocol.
-
Visualizations
The following diagrams illustrate the key processes involved in the metabolic activation of oseltamivir prodrugs and the experimental workflow for assessing their stability.
References
- 1. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
Comparing the efficacy of Oseltamivir (from the prodrug) and Zanamivir against influenza strains
An in-depth comparison of the efficacy of two cornerstone neuraminidase inhibitors against prevalent influenza strains, supported by experimental data and detailed methodologies for researchers and drug development professionals.
In the ongoing effort to mitigate the impact of seasonal and pandemic influenza, neuraminidase inhibitors remain a critical component of the antiviral arsenal. Oseltamivir, the prodrug of oseltamivir carboxylate, and zanamivir are two key players in this class, both designed to halt the spread of the influenza virus by inhibiting the viral neuraminidase (NA) enzyme. This guide provides a comprehensive comparison of their efficacy, drawing on in vitro and clinical data, and offers detailed protocols for the foundational experiments used in their evaluation.
Mechanism of Action: A Shared Target
Both oseltamivir and zanamivir function by mimicking the natural substrate of the neuraminidase enzyme, sialic acid. By competitively binding to the active site of NA, they prevent the cleavage of sialic acid residues from the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, effectively preventing the infection of new host cells and curtailing the spread of the virus within the respiratory tract.
dot
A Comparative Guide to the In Vitro and In Vivo Conversion of Oseltamivir Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo conversion of oseltamivir acid methyl ester, the prodrug form of the potent anti-influenza agent oseltamivir carboxylate. Understanding the correlation between laboratory assays and whole-organism metabolism is crucial for accurate preclinical assessment and successful drug development.
Executive Summary
Oseltamivir, commercially available as the phosphate salt, is an ethyl ester prodrug designed to enhance oral bioavailability. Its therapeutic efficacy is entirely dependent on its conversion to the active metabolite, oseltamivir carboxylate. This bioactivation is predominantly mediated by carboxylesterase 1 (CES1), an enzyme highly expressed in the human liver.[1][2][3] In vitro studies using human liver microsomes and recombinant CES1 have been instrumental in elucidating the kinetics of this conversion. These in vitro systems demonstrate rapid hydrolysis of oseltamivir.[4][5] In vivo, this translates to efficient first-pass metabolism, with approximately 80% of an oral oseltamivir dose being systemically available as the active oseltamivir carboxylate.[6][7][8] This high degree of correlation between in vitro and in vivo data underscores the predictive power of well-designed in vitro models for oseltamivir bioactivation.
Data Presentation: In Vitro vs. In Vivo Conversion Kinetics
The following tables summarize key quantitative data from in vitro and in vivo studies, facilitating a direct comparison of the conversion of oseltamivir to oseltamivir carboxylate.
Table 1: In Vitro Hydrolysis of Oseltamivir
| System | Enzyme | Substrate Concentration (μM) | Vmax (nmol/mg/min) | Km (μM) | Reference |
| Human Liver Microsomes | CES1 | 200 | 114 | 187 | [9] |
| Recombinant Human CES1 | CES1 | 50 | Not Reported | Not Reported | [5] |
Note: Vmax and Km values can vary between studies due to differences in experimental conditions.
Table 2: In Vivo Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in Humans (75 mg Oral Dose)
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference |
| Bioavailability | <5% | ~80% | [8] |
| Time to Peak Plasma Concentration (Tmax) | Not Reported | 3-4 hours | [6][7] |
| Peak Plasma Concentration (Cmax) | Not Reported | ~348 ng/mL | [10] |
| Elimination Half-life (t1/2) | 1-3 hours | 6-10 hours | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the in vitro and in vivo assessment of oseltamivir conversion.
In Vitro Oseltamivir Hydrolysis Assay Using Human Liver Microsomes
Objective: To determine the kinetic parameters (Vmax and Km) of oseltamivir conversion to oseltamivir carboxylate by human liver microsomes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Oseltamivir phosphate
-
Oseltamivir carboxylate standard
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., clopidogrel carboxylate)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of oseltamivir in the reaction buffer.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 20 μg protein) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding varying concentrations of oseltamivir to the microsome suspension. The final incubation volume is typically 100-200 μL.
-
Incubate at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the formation of oseltamivir carboxylate using a validated LC-MS/MS method.
-
Calculate the rate of formation of oseltamivir carboxylate and determine Vmax and Km by fitting the data to the Michaelis-Menten equation.[4][5][11]
In Vivo Pharmacokinetic Study in Healthy Human Volunteers
Objective: To determine the pharmacokinetic profile of oseltamivir and oseltamivir carboxylate following oral administration.
Study Design:
-
A single-center, open-label, single-dose study.
-
Enroll healthy adult volunteers after obtaining informed consent.
Procedure:
-
Administer a single oral dose of oseltamivir phosphate (e.g., 75 mg) to fasting subjects.
-
Collect serial blood samples into tubes containing an esterase inhibitor (e.g., sodium fluoride) at predefined time points (e.g., pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).
-
Process the blood samples to obtain plasma and store frozen at -80°C until analysis.
-
Quantify the concentrations of oseltamivir and oseltamivir carboxylate in plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 for both the prodrug and the active metabolite.
Visualizations
Metabolic Conversion Pathway
Caption: Metabolic activation of the prodrug oseltamivir to its active form.
Experimental Workflow Comparison
Caption: Comparative workflow for in vitro and in vivo oseltamivir conversion studies.
References
- 1. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oseltamivir-induced hepatotoxicity: A retrospective analysis of the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. A physiologically-based pharmacokinetic model of oseltamivir phosphate and its carboxylate metabolite for rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed comparison of analytical methodologies for the detection, quantification, and characterization of Oseltamivir Acid Methyl Ester and other related impurities in oseltamivir phosphate. It is intended for researchers, scientists, and drug development professionals seeking to establish robust quality control and stability-indicating assays. The information compiled herein is supported by experimental data from various studies.
Oseltamivir phosphate is an ethyl ester prodrug that is metabolized in the liver to its active form, oseltamivir carboxylate, a potent inhibitor of the influenza virus neuraminidase enzyme.[1][2] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis and storage of oseltamivir, various process-related impurities and degradation products can arise.[][4]
This compound (also known as Oseltamivir EP Impurity E) is a known related compound.[5][6] Its analysis, along with other impurities, is crucial for ensuring the quality of oseltamivir drug substances and products.
Common Related Compounds and Impurities
Several impurities related to oseltamivir have been identified, arising from synthesis side-reactions or degradation.[][7] These include process-related impurities and products from forced degradation studies under various stress conditions like acid/base hydrolysis, oxidation, and thermal stress.[8]
Quantitative Data Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for analyzing oseltamivir and its impurities.[1] Reversed-phase (RP-HPLC) methods are widely used for their ability to separate compounds with varying polarities.[9] For chiral impurities, specific chiral HPLC methods have been developed.[10] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it ideal for trace-level impurity quantification and analysis in complex matrices like plasma.[11][12]
| Technique | Column | Mobile Phase | Detection | LOD | LOQ | Linearity Range | Reference |
| RP-HPLC | X terra C18 (150 x 4.6 mm) | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) | UV at 237 nm | 2.98 µg/mL | 9.98 µg/mL | 100-1600 µg/mL | |
| RP-HPLC | Purospher STAR® RP-18e | Methanol: 0.02 M Phosphate buffer, pH 5 (50:50 v/v) | UV | 0.0162 µg/mL | 0.0491 µg/mL | 0.075-0.75 mg/mL | [9][13] |
| RP-HPLC | Inertsil® ODS-2 (250 x 4.6 mm, 5 µ) | Buffer (pH 2.5): Methanol (55:45 v/v) | UV at 215 nm | N/A | N/A | N/A | [8] |
| Chiral HPLC | Chiralpak IC-3 | n-hexane:methanol:isopropyl alcohol:diethyl amine (85:10:5:0.2 v/v/v/v) | UV at 225 nm | 0.005% w/w | 0.035% w/w | 0.035-0.300% w/w | [10] |
| LC-MS/MS | C18(2) (100 x 4.6 mm, 5 µm) | Acetonitrile and 0.2% Formic acid, 5 mM Ammonium formate in Water (90:10 v/v) | ESI-MS/MS | 0.08 ng/mL | 0.30 ng/mL | 0.3-200 ng/mL | [12] |
| LC-MS | N/A | Acetonitrile and 0.1% Formic acid in water | Single Mass Analyzer | N/A | <100 ppm for OSPRC-A | N/A | [2] |
Experimental Protocols
Detailed methodologies are essential for replicating analytical results. Below are representative protocols for RP-HPLC and LC-MS/MS analysis based on published methods.
Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of oseltamivir phosphate in bulk drugs and capsules and is effective in separating degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography system with UV detection.
-
Chromatographic Conditions:
-
Column: X terra C18, 150 mm x 4.6 mm i.d.
-
Mobile Phase: A mixture of 0.1% octa-sulfonic acid and acetonitrile in a 30:70 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 237 nm.
-
Injection Volume: 20 μL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of Oseltamivir Phosphate (OSP) standard and transfer to a 10 mL volumetric flask. Add mobile phase, sonicate to dissolve, and dilute to volume. Further dilute to a final working concentration (e.g., 700 μg/mL).
-
Sample Solution (Capsules): Weigh the contents of twenty capsules to determine the average weight. Prepare a powder stock equivalent to 10 mg of OSP and process similarly to the standard solution.
-
Filter all solutions through a 0.45 μm membrane filter before injection.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: 1 M HCl at 90°C for 3 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 5 hours.
-
Oxidative Degradation: 3% H₂O₂ at 90°C for 30 minutes.
-
Thermal Degradation: 60°C for 24 hours.
-
LC-MS/MS Method for Plasma Samples
This highly sensitive method is suitable for pharmacokinetic studies and determining oseltamivir in biological matrices.[12]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18(2), 100 x 4.6 mm, 5 µm.[12]
-
Mobile Phase: Isocratic elution with 90% acetonitrile (eluent B) and 10% of a mixture of 0.2% formic acid, 5 mM ammonium formate, and 1% acetonitrile in water (eluent A).[12]
-
Flow Rate: 0.60 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 2 μL.[12]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
Workflow for Impurity Analysis
The general workflow for identifying and quantifying impurities in a drug substance involves a systematic, multi-step process to ensure comprehensive characterization.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS : Oriental Journal of Chemistry [orientjchem.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. allmpus.com [allmpus.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. [PDF] Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate | Semantic Scholar [semanticscholar.org]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjcce.org.mk [mjcce.org.mk]
A Comparative Guide to Inter-laboratory Quantification of Oseltamivir and its Active Metabolite
This guide provides a comparative analysis of various validated analytical methods for the quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate (the "acid" form). While the specific derivative "Oseltamivir Acid Methyl Ester" is not commonly reported in inter-laboratory studies, this document focuses on the prevalent and pharmacologically active forms of the drug. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Method Performance
The following tables summarize the performance characteristics of different analytical methods reported in the literature for the quantification of oseltamivir and oseltamivir carboxylate in human plasma. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection, and Ultra-Performance Liquid Chromatography (UPLC).
Table 1: Comparison of HPLC-MS/MS Methods for Oseltamivir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.5–200[1] | 0.3-200[2][3][4] | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 0.30[2][3][4] | Not Specified |
| Limit of Detection (LOD) (ng/mL) | Not Specified | 0.08[2][3][4] | Not Specified |
| Intra-batch Precision (%) | < 15[1] | < 10[2][3][4] | Not Specified |
| Inter-batch Precision (%) | < 15[1] | < 10[2][3][4] | Not Specified |
| Accuracy (%) | 85-115[1] | 97-105[2][3][4] | Not Specified |
| Extraction Recovery (%) | 94.4[1] | ≥89[2][3][4] | Not Specified |
| Internal Standard | Deuterated analog[1] | Venlafaxine[2][3][4] | Not Specified |
Table 2: Comparison of HPLC-MS/MS Methods for Oseltamivir Carboxylate Quantification
| Parameter | Method 1 |
| Linearity Range (ng/mL) | 2.0–800[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.0[1] |
| Limit of Detection (LOD) (ng/mL) | Not Specified |
| Intra-batch Precision (%) | < 15[1] |
| Inter-batch Precision (%) | < 15[1] |
| Accuracy (%) | 85-115[1] |
| Extraction Recovery (%) | 92.7[1] |
| Internal Standard | Deuterated analog[1] |
Table 3: Comparison of HPLC-UV and UPLC Methods for Oseltamivir Quantification
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC Method |
| Linearity Range (µg/mL) | 10–60[5][6] | 70-130[7] | 6-14 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.20[6] | 9.98 | Not Specified |
| Limit of Detection (LOD) (µg/mL) | 0.40[6] | 2.98 | Not Specified |
| Intra-day Precision (RSD %) | < 0.5[5] | Not Specified | Not Specified |
| Inter-day Precision (RSD %) | < 0.5[5] | Not Specified | Not Specified |
| Accuracy (%) | 99.85–100.17[5][6] | 99.79-101.30 | 100.25 ± 0.82 |
| Wavelength (nm) | 215[5][6] | 215[7] | 207 |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols provide a basis for understanding the experimental setup required for oseltamivir and oseltamivir carboxylate quantification.
-
Sample Preparation: Solid Phase Extraction (SPE) of analytes from 200 μL human plasma was performed.[1][8] Deuterated analogs were used as internal standards.[1]
-
Chromatography: A Symmetry C18 column (100 mm × 4.6 mm, 5 μm) was used for chromatographic separation.[1]
-
Mobile Phase: The mobile phase consisted of 10 mM ammonium formate and acetonitrile (30:70, v/v).[1]
-
Detection: A triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM) was used for quantitation.[1]
-
Run Time: The total run time was 2.0 minutes.[1]
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate was used for sample preparation. Venlafaxine was employed as the internal standard.[2][3][4]
-
Chromatography: The specific column was not detailed, but the method employed high-performance liquid chromatography.
-
Mobile Phase: The mobile phase was a mixture of acetonitrile and an aqueous solution containing 0.2 vol% formic acid, 5 mM ammonium formate, and 1 vol% acetonitrile (90:10 v/v).[2]
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection.[2][3][4]
-
Sample Preparation: The method was developed for pharmaceutical formulations, and samples were prepared by dissolving the capsule contents in a suitable solvent.[5]
-
Chromatography: A C-18 column was used for separation.[5]
-
Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate solution and acetonitrile (60:40, v/v) was used as the mobile phase.[5]
-
Flow Rate: The mobile phase flow rate was 1.2 mL/min.[5]
-
Detection: UV detection was performed at a wavelength of 215 nm.[5]
-
Sample Preparation: The method was validated for the determination of oseltamivir phosphate in the presence of its degradation products.
-
Chromatography: A Phenomenex Kinetex 2.6 μm C18 100 Å column was used.
-
Mobile Phase: The mobile phase consisted of 85% potassium hydrogen phosphate and methanol (80:20, v/v), adjusted to pH 3.5 with orthophosphoric acid.
-
Flow Rate: The flow rate was 1.0 mL/min.
-
Detection: UV detection was carried out at 207 nm.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the quantification of oseltamivir and its metabolite in a biological matrix using LC-MS/MS.
Caption: General workflow for Oseltamivir quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - 生知库 [biocloudy.com]
- 4. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulat… [ouci.dntb.gov.ua]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Oseltamivir Acid Methyl Ester: A Guide for Laboratory Professionals
Effective management and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Oseltamivir Acid Methyl Ester, a non-hazardous but biologically active compound, tailored for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its nature as an active pharmaceutical ingredient necessitates careful handling and disposal to prevent environmental contamination. Improper disposal can introduce active compounds into ecosystems, potentially harming wildlife and microorganisms. Adherence to established protocols is essential for regulatory compliance and responsible laboratory practice.
Regulatory Framework for Chemical Waste Disposal
The disposal of chemical waste from laboratories is governed by a multi-tiered regulatory framework. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes federal standards for hazardous waste. However, even substances not classified as RCRA-hazardous are subject to state and local regulations, as well as institutional policies. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.
Recommended Disposal Procedure
The most prudent and widely recommended best practice for the disposal of non-hazardous pharmaceutical compounds like this compound is to manage them as regulated chemical waste. This approach minimizes environmental impact and ensures a high level of safety and compliance. Disposal via regular trash or sanitary sewer is strongly discouraged. The preferred method of final disposal for such compounds is typically high-temperature incineration by a licensed waste management facility.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, packaging, and labeling of this compound waste for collection by a certified waste disposal vendor.
1. Waste Segregation:
- Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips).
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
2. Container Selection and Management:
- Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is generally suitable.
- The container must be in good condition, free from cracks or residues on the exterior.
- Keep the waste container closed at all times, except when adding waste.
3. Waste Labeling:
- Label the waste container clearly and accurately. The label should include:
- The full chemical name: "this compound"
- The words "Hazardous Waste" (as a best practice, even if not RCRA-hazardous)
- An accumulation start date (the date the first piece of waste is placed in the container)
- The primary hazard(s) associated with the compound (in this case, "Biologically Active Compound" or as directed by your EHS office)
- The name and contact information of the principal investigator or laboratory manager.
4. Storage Prior to Disposal:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
- This area should be under the control of laboratory personnel and away from general laboratory traffic.
- Ensure the storage area has secondary containment to capture any potential leaks.
5. Arranging for Disposal:
- Once the waste container is full or has reached the end of its accumulation period (as defined by institutional policy), contact your institution's EHS department to arrange for a waste pickup.
- Do not attempt to transport the waste off-site yourself. All transportation of chemical waste must be handled by trained personnel with the appropriate certifications.
Summary of Disposal Parameters
| Parameter | Guideline |
| Waste Classification | Non-hazardous pharmaceutical waste; best managed as chemical waste. |
| Recommended Disposal Method | Incineration via a licensed hazardous waste disposal facility. |
| In-Lab Treatment | Not recommended without a validated inactivation protocol. |
| Container Type | Chemically compatible, leak-proof, with a secure lid (e.g., HDPE). |
| Labeling Requirements | Full chemical name, "Hazardous Waste," accumulation start date, relevant hazards. |
| Storage | Designated satellite accumulation area with secondary containment. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
Essential Safety and Logistical Information for Handling Oseltamivir Acid Methyl Ester
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial procedural guidance for the safe handling, operation, and disposal of Oseltamivir Acid Methyl Ester in a laboratory setting. The following protocols are designed to minimize risk and ensure a safe research environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle this active pharmaceutical ingredient (API) precursor with a high degree of caution.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
General Laboratory Attire
A standard laboratory coat should be worn at all times.
Hand Protection
Due to a lack of specific testing data for glove compatibility with this compound, the selection of appropriate gloves should be based on the solvents being used and general best practices for handling APIs.[1] Nitrile gloves are a common choice for their resistance to a variety of chemicals and are recommended for handling this compound.[2][3][4] For procedures with a higher risk of splash or prolonged contact, double gloving is advised.[5]
Eye Protection
Standard safety glasses with side shields are required for all routine procedures. In situations where splashing is a significant risk, chemical splash goggles should be worn.
Respiratory Protection
Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1] However, if the material is being handled in a way that could generate dust or aerosols, a NIOSH-approved respirator is necessary.[4]
Operational Plan & Handling Procedures
Engineering Controls
All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
General Handling
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling the compound.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
First Aid Measures
-
If inhaled: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.[1][6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan
This compound and any materials contaminated with it should be treated as pharmaceutical waste.
Waste Segregation and Collection
-
All solid waste, including contaminated gloves, bench paper, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, sealed, and properly labeled container.
Disposal Method
The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this compound down the drain.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 208720-71-2 | [1] |
| Molecular Weight | 298.4 g/mol | [1] |
| Physical Form | Solid | [1] |
Experimental Workflow for Handling
The following diagram outlines the standard workflow for handling this compound in a research setting, emphasizing safety at each step.
Caption: Standard workflow for handling this compound.
Logical Relationship of Safety Procedures
The following diagram illustrates the logical dependencies of the safety procedures to be followed when working with this compound.
Caption: Logical flow of safety procedures for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pksafety.com [pksafety.com]
- 3. unisafegloves.com [unisafegloves.com]
- 4. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
